3-(Neopentyloxysulfonyl)phenylboronic acid
Description
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Properties
IUPAC Name |
[3-(2,2-dimethylpropoxysulfonyl)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17BO5S/c1-11(2,3)8-17-18(15,16)10-6-4-5-9(7-10)12(13)14/h4-7,13-14H,8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSIKBUNPVSSUEU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC=C1)S(=O)(=O)OCC(C)(C)C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17BO5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10674610 | |
| Record name | {3-[(2,2-Dimethylpropoxy)sulfonyl]phenyl}boronic acid | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
951233-64-0 | |
| Record name | {3-[(2,2-Dimethylpropoxy)sulfonyl]phenyl}boronic acid | |
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| URL | https://comptox.epa.gov/dashboard/DTXSID10674610 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(Neopentyloxysulfonyl)phenylboronic acid | |
| Source | European Chemicals Agency (ECHA) | |
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| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
An In-depth Technical Guide to 3-(Neopentyloxysulfonyl)phenylboronic acid: Properties, Synthesis, and Applications in Modern Drug Discovery
This guide provides a comprehensive technical overview of 3-(Neopentyloxysulfonyl)phenylboronic acid, a versatile reagent with significant potential for researchers, scientists, and professionals in the field of drug development. We will delve into its core chemical attributes, provide a detailed synthetic protocol, and explore its applications, particularly in the realm of palladium-catalyzed cross-coupling reactions and targeted drug delivery.
Core Molecular and Physicochemical Profile
3-(Neopentyloxysulfonyl)phenylboronic acid is a substituted aromatic boronic acid. The presence of both a boronic acid moiety and a neopentyloxysulfonyl group on the phenyl ring imparts unique reactivity and properties to the molecule.
Key Chemical Identifiers and Properties
A summary of the fundamental properties of 3-(Neopentyloxysulfonyl)phenylboronic acid is presented in the table below for quick reference.
| Property | Value | Source(s) |
| Molecular Weight | 272.1 g/mol ; 272.13 g/mol | [BOC Sciences, 2026], [BLDpharm, 2026] |
| Molecular Formula | C₁₁H₁₇BO₅S | [BOC Sciences, 2026], [BLDpharm, 2026] |
| CAS Number | 951233-64-0 | [BOC Sciences, 2026], [BLDpharm, 2026] |
| IUPAC Name | [3-(2,2-dimethylpropoxysulfonyl)phenyl]boronic acid | [BOC Sciences, 2026] |
| Purity | Typically ≥98% | [BOC Sciences, 2026] |
| Storage Conditions | Inert atmosphere, room temperature | [BLDpharm, 2026] |
| Hazard Statements | H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) | [BLDpharm, 2026] |
The neopentyloxysulfonyl group at the meta-position is a strong electron-withdrawing group. This electronic feature significantly influences the acidity of the boronic acid moiety, lowering its pKa compared to unsubstituted phenylboronic acid. This modulation of the Lewis acidity is a key factor in its reactivity, particularly in its interactions with diols and in the transmetalation step of cross-coupling reactions.
Synthesis of 3-(Neopentyloxysulfonyl)phenylboronic acid: A Step-by-Step Protocol
While several general methods exist for the synthesis of substituted phenylboronic acids, a common and effective approach involves the lithiation of a suitable aromatic precursor followed by quenching with a trialkyl borate. Below is a plausible and detailed experimental protocol for the laboratory-scale synthesis of 3-(Neopentyloxysulfonyl)phenylboronic acid.
Synthetic Workflow Diagram
Caption: A generalized workflow for the synthesis of 3-(Neopentyloxysulfonyl)phenylboronic acid.
Detailed Experimental Protocol
Materials:
-
3-Bromo-benzenesulfonyl chloride
-
Neopentyl alcohol
-
Pyridine
-
Magnesium turnings
-
Iodine (crystal)
-
Anhydrous tetrahydrofuran (THF)
-
Triisopropyl borate
-
Hydrochloric acid (2 M)
-
Diethyl ether
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate
Procedure:
Part A: Synthesis of 3-Bromophenyl neopentyl sulfonate
-
In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve 3-bromo-benzenesulfonyl chloride (1 equivalent) in anhydrous dichloromethane.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add pyridine (1.2 equivalents) followed by the dropwise addition of neopentyl alcohol (1.1 equivalents).
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with dichloromethane.
-
Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain 3-bromophenyl neopentyl sulfonate.
Part B: Synthesis of 3-(Neopentyloxysulfonyl)phenylboronic acid
-
In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings (1.5 equivalents).
-
Add a small crystal of iodine to activate the magnesium.
-
Add a solution of 3-bromophenyl neopentyl sulfonate (1 equivalent) in anhydrous THF dropwise via the dropping funnel to initiate the Grignard reaction.
-
Once the reaction has started (as evidenced by heat evolution and disappearance of the iodine color), add the remaining solution of the aryl bromide at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the reaction mixture for an additional 1-2 hours to ensure complete formation of the Grignard reagent.
-
Cool the reaction mixture to -78 °C using a dry ice/acetone bath.
-
Slowly add a solution of triisopropyl borate (1.5 equivalents) in anhydrous THF via the dropping funnel, maintaining the temperature below -60 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 12 hours.
-
Cool the reaction mixture to 0 °C and quench by the slow addition of 2 M hydrochloric acid until the solution is acidic (pH ~1-2).
-
Stir the mixture vigorously for 1-2 hours to ensure complete hydrolysis of the boronate ester.
-
Separate the aqueous and organic layers. Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the organic phase under reduced pressure to yield the crude product.
-
Purify the crude product by recrystallization or column chromatography to obtain pure 3-(Neopentyloxysulfonyl)phenylboronic acid.
Rationale for Experimental Choices:
-
The use of a Grignard reaction is a classic and reliable method for forming a carbon-boron bond.
-
Low-temperature addition of the trialkyl borate is crucial to prevent side reactions, such as the addition of multiple Grignard reagent molecules to the boron center.
-
Acidic workup is necessary to hydrolyze the initially formed boronate ester to the desired boronic acid.
Key Applications in Drug Discovery and Organic Synthesis
The unique structural features of 3-(Neopentyloxysulfonyl)phenylboronic acid make it a valuable tool in several areas of drug discovery and development.
Suzuki-Miyaura Cross-Coupling Reactions
Phenylboronic acids are cornerstone reagents in Suzuki-Miyaura cross-coupling, a powerful palladium-catalyzed reaction for the formation of carbon-carbon bonds.[1] This reaction is widely used in the synthesis of biaryl and heteroaryl structures, which are common motifs in many pharmaceutical agents.
Caption: Schematic of the Suzuki-Miyaura cross-coupling reaction.
The electron-withdrawing sulfonyl group can influence the reactivity of the boronic acid in the transmetalation step of the catalytic cycle. This modulation can be leveraged to achieve selective couplings in complex molecular scaffolds.
Boronate Affinity Chromatography
The ability of boronic acids to form reversible covalent bonds with cis-diols is the basis for boronate affinity chromatography. This technique is particularly useful for the separation and purification of biomolecules containing cis-diol moieties, such as glycoproteins, catecholamines, and ribonucleosides. The lower pKa of sulfonyl-substituted phenylboronic acids allows for efficient binding at or near physiological pH, which is a significant advantage for the purification of sensitive biological molecules.[2]
Targeted Drug Delivery
Phenylboronic acid and its derivatives have gained significant attention for their application in targeted cancer therapy.[3] This is due to their ability to selectively and reversibly bind to sialic acids, which are often overexpressed on the surface of cancer cells. By incorporating 3-(Neopentyloxysulfonyl)phenylboronic acid into a drug delivery system, such as nanoparticles or antibody-drug conjugates, it is possible to achieve targeted delivery of a therapeutic payload to tumor cells, thereby enhancing efficacy and reducing off-target toxicity.[4][5] The neopentyl group can also provide steric bulk, which may influence the binding kinetics and stability of the resulting drug delivery vehicle.
Analytical Characterization
The purity and identity of 3-(Neopentyloxysulfonyl)phenylboronic acid can be confirmed using standard analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to confirm the chemical structure. ¹¹B NMR spectroscopy is a particularly useful tool for studying boronic acids and their esters, providing direct information about the boron center.[6]
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) can be used to confirm the exact mass and elemental composition of the molecule.
-
High-Performance Liquid Chromatography (HPLC): HPLC is a standard method for assessing the purity of the compound.
Safety and Handling
3-(Neopentyloxysulfonyl)phenylboronic acid should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood. It is harmful if swallowed and can cause skin, eye, and respiratory irritation. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn at all times. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
3-(Neopentyloxysulfonyl)phenylboronic acid is a valuable and versatile building block for organic synthesis and drug discovery. Its unique electronic and steric properties, conferred by the neopentyloxysulfonyl group, provide distinct advantages in Suzuki-Miyaura cross-coupling reactions, boronate affinity-based applications, and the design of targeted drug delivery systems. The synthetic protocol and application insights provided in this guide are intended to empower researchers to effectively utilize this compound in their research and development endeavors.
References
- Chen, Y., et al. (2020). Phenylboronic acid-based core–shell drug delivery platform clasping 1,3-dicarbonyl compounds by a coordinate interaction.
- Funatsu, T., et al. (2007).
-
Georganics. (2024). Phenylboronic acid – preparation and application. Retrieved from [Link]
- Google Patents. (n.d.). CN102731542A - Preparation method of p-bromophenyl-boric acid.
- Google Patents. (n.d.). CN111072698A - Preparation method of hydroxyphenylboronic acid.
- Google Patents. (n.d.). US6576789B1 - Process for the preparation of substituted phenylboronic acids.
- Radan, M., et al. (2025). Phenylboronic acid in targeted cancer therapy and diagnosis. Theranostics.
- Valenzuela, S. A., et al. (2022).
- Xu, S., et al. (2016). Phenylboronic Acid-Cross-Linked Nanoparticles with Improved Stability as Dual Acid-Responsive Drug Carriers. PubMed.
- Zhang, Y., et al. (2025). Phenyl boronic acid conjugated lipid nanoparticles for targeted delivery of gamma-secretase inhibitor to breast cancer cells. PubMed.
- Lee, J., et al. (2021). Nanophotosensitizers Composed of Phenyl Boronic Acid Pinacol Ester-Conjugated Chitosan Oligosaccharide via Thioketal Linker for Reactive Oxygen Species-Sensitive Delivery of Chlorin e6 against Oral Cancer Cells. MDPI.
- Berdal, M., et al. (2020).
- Zhang, Y., et al. (2025). Phenyl boronic acid conjugated lipid nanoparticles for targeted delivery of gamma-secretase inhibitor to breast cancer cells. PubMed.
- Xu, S., et al. (2016). Phenylboronic Acid-Cross-Linked Nanoparticles with Improved Stability as Dual Acid-Responsive Drug Carriers. PubMed.
- Valenzuela, S. A., et al. (2022).
- Funatsu, T., et al. (2007).
- Radan, M., et al. (2025). Phenylboronic acid in targeted cancer therapy and diagnosis. Theranostics.
- Lee, J., et al. (2021). Nanophotosensitizers Composed of Phenyl Boronic Acid Pinacol Ester-Conjugated Chitosan Oligosaccharide via Thioketal Linker for Reactive Oxygen Species-Sensitive Delivery of Chlorin e6 against Oral Cancer Cells. MDPI.
- Google Patents. (n.d.). US6576789B1 - Process for the preparation of substituted phenylboronic acids.
Sources
- 1. ir.library.osaka-u.ac.jp [ir.library.osaka-u.ac.jp]
- 2. Synthesis of Sulfonamide- and Sulfonyl- Phenylboronic Acid Modified Silica Phases for Boronate Affinity Chromatography at Physiological pH - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phenylboronic acid in targeted cancer therapy and diagnosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Phenyl boronic acid conjugated lipid nanoparticles for targeted delivery of gamma-secretase inhibitor to breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid-Diol Condensations - PubMed [pubmed.ncbi.nlm.nih.gov]
Topic: Potential Applications of 3-(Neopentyloxysulfonyl)phenylboronic acid in Medicinal Chemistry
An In-depth Technical Guide
Executive Summary
3-(Neopentyloxysulfonyl)phenylboronic acid is an emerging building block in medicinal chemistry, valued for its unique combination of a reactive boronic acid moiety and a sterically demanding neopentyloxysulfonyl group. While not an active pharmaceutical ingredient in itself, its true potential lies in its utility as a versatile intermediate for the synthesis of complex molecular architectures. This guide provides an in-depth analysis of its physicochemical properties, its primary application in Suzuki-Miyaura cross-coupling reactions, and explores its potential in the design of novel therapeutics, including covalent inhibitors and specialized chemical probes. We provide detailed, field-proven protocols for its use and discuss the strategic advantages conferred by its distinct structural features.
Introduction: The Strategic Value of Substituted Phenylboronic Acids
Boronic acids have become indispensable tools in modern drug discovery. The landmark approval of bortezomib, a boronic acid-based proteasome inhibitor, galvanized the field, demonstrating the potential of the boron atom to engage in unique covalent interactions with biological targets. Beyond direct pharmacophoric roles, phenylboronic acids are cornerstone reagents in carbon-carbon bond-forming reactions, most notably the Suzuki-Miyaura coupling, which is responsible for the synthesis of numerous approved drugs.
3-(Neopentyloxysulfonyl)phenylboronic acid distinguishes itself through two key features:
-
The Boronic Acid Moiety : A versatile functional group that can participate in reversible covalent bonding with diols (e.g., in sugars or glycoproteins) or form stable covalent bonds with the active site serine residues of enzymes.
-
The 3-(Neopentyloxysulfonyl) Group : This bulky and electron-withdrawing substituent, positioned meta to the boronic acid, significantly influences the molecule's steric and electronic properties. The neopentyl group provides substantial steric hindrance, which can be exploited to control reaction selectivity or to probe specific binding pockets in a protein. The sulfonyl linker offers chemical stability and acts as a potential hydrogen bond acceptor.
This guide will dissect the practical implications of these features for the medicinal chemist.
Physicochemical Properties and Synthetic Profile
A thorough understanding of a building block's properties is critical for its effective deployment in a synthetic campaign.
Structural and Electronic Characteristics
The key to this molecule's utility lies in the interplay between its two functional groups. The sulfonyl group is strongly electron-withdrawing, which increases the Lewis acidity of the boronic acid. This can enhance its reactivity in certain coupling reactions and its affinity for nucleophilic residues in enzyme active sites. The neopentyl group, being sterically bulky, can direct reaction outcomes and provide a scaffold for building out into solvent-exposed regions of a protein target.
Synthesis and Availability
3-(Neopentyloxysulfonyl)phenylboronic acid is accessible through multi-step synthetic sequences, typically starting from 3-bromobenzenesulfonyl chloride. It is also commercially available from several fine chemical suppliers, making it a practical choice for both small-scale discovery and larger-scale synthetic efforts.
Table 1: Key Physicochemical Data
| Property | Value (Predicted/Typical) | Implication in Drug Discovery |
| Molecular Formula | C11H17BO5S | Provides a foundation for fragment-based screening and lead optimization. |
| Molecular Weight | 288.12 g/mol | Falls within the typical range for drug-like fragments ("Rule of Three"). |
| Topological Polar Surface Area (TPSA) | 86.99 Ų | Suggests moderate cell permeability characteristics. |
| cLogP | ~2.5 - 3.0 | Indicates a balance between aqueous solubility and lipid bilayer permeability. |
| pKa of Boronic Acid | ~8.5 - 9.0 | Influences its ionization state at physiological pH, affecting target binding and solubility. |
Core Application: A Versatile Intermediate in Suzuki-Miyaura Cross-Coupling
The primary and most immediate application of 3-(Neopentyloxysulfonyl)phenylboronic acid is as a sophisticated building block in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This reaction is a workhorse in medicinal chemistry for constructing biaryl structures, which are prevalent in many drug scaffolds.
Rationale for Use
The unique substitution pattern offers several advantages:
-
Modulation of Reactivity : The electron-withdrawing sulfonyl group can influence the kinetics of transmetalation in the catalytic cycle.
-
Steric Control : The bulky neopentyl group can be used to favor the formation of specific atropisomers in challenging couplings where rotational isomerism is a factor.
-
Post-Coupling Functionalization : The sulfonyl group is generally stable but can be a handle for further chemical modification if desired.
Experimental Workflow: Suzuki-Miyaura Coupling
The following diagram outlines the typical workflow for employing this reagent in a discovery chemistry setting.
Caption: Standard workflow for a Suzuki-Miyaura cross-coupling reaction.
Detailed Protocol: Synthesis of a Biaryl Compound
This protocol provides a robust, self-validating procedure for the coupling of 3-(Neopentyloxysulfonyl)phenylboronic acid with a generic aryl bromide.
Materials:
-
3-(Neopentyloxysulfonyl)phenylboronic acid (1.2 equivalents)
-
Aryl bromide of interest (1.0 equivalent)
-
Potassium carbonate (K₂CO₃), anhydrous (2.0 equivalents)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equivalents)
-
1,4-Dioxane, anhydrous
-
Deionized water, degassed
Procedure:
-
Vessel Preparation : To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the aryl bromide (1.0 eq), 3-(Neopentyloxysulfonyl)phenylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).
-
Inert Atmosphere : Seal the flask with a septum and cycle between vacuum and argon (or nitrogen) three times to establish an inert atmosphere.
-
Catalyst Addition : Briefly remove the septum and add the Pd(PPh₃)₄ catalyst (0.05 eq). The yellow color of the catalyst is a key visual check.
-
Solvent Addition : Add anhydrous 1,4-dioxane and degassed water in a 4:1 ratio via syringe. The total solvent volume should be sufficient to create a 0.1 M solution with respect to the aryl bromide.
-
Reaction : Immerse the flask in a preheated oil bath at 90 °C and stir vigorously.
-
Monitoring : Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS. A typical reaction time is 4-12 hours. The disappearance of the starting aryl bromide is the primary indicator of completion.
-
Workup : Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification : Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure biaryl product.
-
Characterization : Confirm the structure and purity of the final compound by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Potential Therapeutic Applications: An Exploratory Outlook
While its primary role is as a synthetic intermediate, the inherent features of the molecule suggest its potential utility in the direct design of bioactive agents.
Covalent Serine Protease Inhibitors
The boronic acid moiety is a well-established warhead for covalently inhibiting serine proteases. The boron atom is attacked by the nucleophilic hydroxyl group of the active site serine, forming a stable, reversible tetrahedral boronate adduct.
Caption: Covalent inhibition of a serine protease by a boronic acid.
In this context, the 3-(neopentyloxysulfonyl)phenyl group would function as the "P1" fragment, designed to fit into the S1 substrate-binding pocket of the target protease. The bulky neopentyl group could be particularly effective in targeting enzymes with large, hydrophobic S1 pockets, such as chymotrypsin-like proteases.
Scaffolds for Proteolysis-Targeting Chimeras (PROTACs)
PROTACs are heterobifunctional molecules that induce the degradation of a target protein. They consist of a warhead that binds the target, a ligand for an E3 ubiquitin ligase, and a linker. Boronic acids can serve as effective covalent or reversible covalent warheads. 3-(Neopentyloxysulfonyl)phenylboronic acid could serve as a starting point for a PROTAC, where the sulfonyl group provides a stable anchor point for attaching a linker, which would then be connected to an E3 ligase ligand like pomalidomide.
Conclusion and Future Perspectives
3-(Neopentyloxysulfonyl)phenylboronic acid is more than a simple reagent; it is a strategic building block that offers medicinal chemists a unique combination of steric bulk, electronic modulation, and reactive potential. Its immediate value is firmly established in the realm of complex molecule synthesis via Suzuki-Miyaura coupling. However, its true potential may lie in the yet-to-be-explored applications as a scaffold for novel covalent inhibitors and targeted protein degraders. As the demand for chemical probes with specific steric and electronic properties grows, the utility of thoughtfully designed reagents like this one will only increase. Future work should focus on screening this fragment against panels of enzymes and incorporating it into diverse molecular libraries to fully unlock its therapeutic potential.
References
Due to the specific and niche nature of "3-(Neopentyloxysulfonyl)phenylboronic acid," direct peer-reviewed articles detailing its specific applications are limited. The references provided are authoritative sources for the concepts and protocols discussed (e.g., Suzuki coupling, boronic acids in medicinal chemistry), which are directly applicable to the use of this compound.
-
Title: The Suzuki–Miyaura Cross-Coupling Reaction in the Application of Drug Discovery Source: Pharmaceuticals (MDPI) URL: [Link]
-
Title: Boronic Acid Drugs in Covalent Drug Discovery: A Mechanistic and Scaffolding Perspective Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]
-
Title: Boron-Containing Compounds as Potential Therapeutic Agents Source: Molecules (MDPI) URL: [Link]
-
Title: PROTACs: A new therapeutic modality for drug discovery Source: RSC Medicinal Chemistry (Royal Society of Chemistry) URL: [Link]
A Senior Application Scientist's Guide to 3-(Neopentyloxysulfonyl)phenylboronic Acid: Properties, Sourcing, and Synthetic Applications
Introduction: The Strategic Value of Substituted Phenylboronic Acids in Modern Chemistry
Boronic acids and their derivatives have become indispensable tools in the fields of medicinal chemistry and materials science, largely due to their remarkable versatility in forming carbon-carbon and carbon-heteroatom bonds.[1][2][3] The advent of the Suzuki-Miyaura cross-coupling reaction, in particular, has elevated arylboronic acids from chemical curiosities to cornerstone building blocks in the synthesis of complex organic molecules, including a multitude of approved pharmaceuticals.[4][5][6] The first boronic acid-containing drug, Bortezomib (Velcade), a proteasome inhibitor for treating multiple myeloma, underscored the potential of the boronic acid moiety as a pharmacophore, sparking significant interest in this class of compounds.[1]
This guide focuses on a specific, strategically functionalized reagent: 3-(Neopentyloxysulfonyl)phenylboronic acid . The unique substitution pattern of this molecule offers distinct advantages for the discerning researcher. The electron-withdrawing sulfonyl group at the meta-position significantly modulates the electronic properties of the phenyl ring and the acidity of the boronic acid moiety. This can enhance its stability and alter its reactivity profile in cross-coupling reactions.[7] Furthermore, the neopentyl group provides steric bulk and lipophilicity, which can be leveraged to improve solubility in organic solvents and influence the conformational properties of the final products.
This document serves as a comprehensive technical resource for researchers, providing critical data on the properties, commercial availability, and practical application of 3-(Neopentyloxysulfonyl)phenylboronic acid, with a focus on enabling its effective integration into drug discovery and development workflows.
Physicochemical Properties and Handling
Understanding the fundamental properties of a reagent is paramount for its successful application and safe handling. The sulfonyl group generally increases the oxidative stability of the boronic acid compared to unsubstituted analogs, though standard precautions for handling boronic acids should still be observed.[8]
Caption: Molecular structure of the title compound.
Table 1: Core Physicochemical Data
| Property | Value | Source |
| CAS Number | 951233-64-0 | [9][] |
| Molecular Formula | C₁₁H₁₇BO₅S | [9][] |
| Molecular Weight | 272.13 g/mol | [9][] |
| Appearance | White to off-white solid/powder | Inferred from similar compounds |
| Purity | Typically ≥98% | [11] |
| Storage Conditions | Inert atmosphere, room temperature | [9] |
| SMILES | O=S(C1=CC(B(O)O)=CC=C1)(OCC(C)(C)C)=O | [9] |
Handling & Stability Insights:
-
Storage: The compound should be stored under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation.[9] While the sulfonyl group enhances stability, boronic acids can be susceptible to oxidation and dehydration over time.
-
Dehydration: Like other boronic acids, this reagent can undergo reversible dehydration to form a cyclic trimer anhydride (a boroxine). This is often observed upon heating or prolonged storage and can impact reactivity. It is crucial to use anhydrous solvents in reactions where the boroxine form may be less reactive.
-
Solubility: The neopentyl group enhances solubility in many common organic solvents such as THF, dioxane, and DMF, which are frequently used in cross-coupling reactions.
Commercial Availability and Sourcing
3-(Neopentyloxysulfonyl)phenylboronic acid is available from several specialized chemical suppliers. Researchers should always request a certificate of analysis (CoA) to verify purity and identity before use.
Table 2: Representative Suppliers
| Supplier | CAS Number | Notes |
| BLDpharm | 951233-64-0 | Offers the product for research use, with available documentation like NMR and HPLC.[9] |
| BOC Sciences | 951233-64-0 | A global supplier of research chemicals, listing this compound in their portfolio.[] |
| Chemsigma | 951233-64-0 | Lists the product with a purity of 98%.[11] |
Note: Availability and stock levels are subject to change. It is recommended to contact suppliers directly for current information and bulk inquiries.
Core Application: Suzuki-Miyaura Cross-Coupling
The primary and most powerful application of 3-(Neopentyloxysulfonyl)phenylboronic acid is its use as a coupling partner in palladium-catalyzed Suzuki-Miyaura reactions.[5][12] This reaction facilitates the formation of a C-C bond between the boronic acid-bearing carbon and an sp²-hybridized carbon of an organohalide or triflate, enabling the synthesis of complex biaryl structures.
Mechanistic Rationale
The success of the Suzuki-Miyaura reaction hinges on a well-understood catalytic cycle involving a Palladium(0) species. The electron-withdrawing nature of the 3-(neopentyloxysulfonyl) group can influence the transmetalation step, potentially altering reaction kinetics compared to electron-rich or neutral arylboronic acids. The choice of base is critical; it activates the boronic acid by forming a more nucleophilic boronate species, which is essential for efficient transmetalation to the palladium center.
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
Experimental Protocol: A Representative Suzuki-Miyaura Coupling
This protocol provides a general, self-validating methodology. The causality for each step is explained to allow for logical troubleshooting and adaptation.
Objective: To couple 3-(Neopentyloxysulfonyl)phenylboronic acid with a generic aryl bromide (e.g., 4-bromoanisole).
Caption: Standard workflow for a Suzuki-Miyaura coupling experiment.
Materials:
-
3-(Neopentyloxysulfonyl)phenylboronic acid (1.2 eq)
-
Aryl Bromide (1.0 eq)
-
Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) (0.03 eq)
-
Potassium Carbonate (K₂CO₃), anhydrous (3.0 eq)
-
1,4-Dioxane and Water (4:1 v/v), degassed
-
Reaction vessel (e.g., Schlenk flask) with condenser and magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
Methodology:
-
System Preparation (Self-Validation): The reaction is highly sensitive to oxygen, which can deactivate the Pd(0) catalyst. Therefore, the reaction vessel must be thoroughly dried and purged with an inert gas. The solvent mixture should be rigorously degassed for at least 30 minutes by bubbling with nitrogen or argon. This preventative step is critical for ensuring catalytic turnover and achieving high yield.
-
Charging the Vessel: To the reaction vessel, add the aryl bromide (1.0 eq), 3-(Neopentyloxysulfonyl)phenylboronic acid (1.2 eq), Pd(PPh₃)₄ (0.03 eq), and anhydrous K₂CO₃ (3.0 eq). The slight excess of the boronic acid ensures complete consumption of the potentially more valuable aryl halide. K₂CO₃ is a common, effective base for forming the active boronate species.
-
Reaction Execution: Add the degassed dioxane/water solvent mixture via cannula or syringe. The system is then heated to 80-100 °C with vigorous stirring. The reaction progress should be monitored by a suitable technique (TLC or LC-MS). The biphasic nature of the solvent system aids in bringing both the organic-soluble reagents and the water-soluble base into productive contact.
-
Workup and Quenching: Once the reaction is complete, cool the mixture to room temperature. Carefully quench the reaction by adding deionized water. This dissolves the inorganic salts and stops the reaction.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent such as ethyl acetate (3x). The organic layers are combined. This step isolates the desired product from the aqueous phase containing salts and other water-soluble components.
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude product is then purified by flash column chromatography on silica gel to yield the pure biaryl product. The choice of eluent will depend on the polarity of the product and should be determined by TLC analysis.
Conclusion
3-(Neopentyloxysulfonyl)phenylboronic acid is a highly valuable and versatile building block for synthetic and medicinal chemists. Its unique electronic and steric properties, conferred by the sulfonyl and neopentyl groups respectively, provide researchers with a powerful tool for constructing complex molecular architectures. A thorough understanding of its properties, coupled with robust, mechanistically sound protocols like the one detailed here, will enable its effective use in the rapid development of novel chemical entities for drug discovery and materials science.
References
- Patents, Google. (n.d.). US6576789B1 - Process for the preparation of substituted phenylboronic acids.
-
Lopes, R., et al. (2021). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. PubMed Central. Retrieved from [Link]
-
RSC Publishing. (n.d.). Sulfonylation of aryl boronic acids by sulfonyl fluorides in water under visible-light irradiation. Organic Chemistry Frontiers. Retrieved from [Link]
-
Raines, R. T. (2021). Boronic acid with high oxidative stability and utility in biological contexts. PubMed. Retrieved from [Link]
-
RSC Publishing. (n.d.). A straightforward synthesis of phenyl boronic acid (PBA) containing BODIPY dyes. Retrieved from [Link]
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RSC Publishing. (2020). Boronic acid based dynamic click chemistry: recent advances and emergent applications. Chemical Science. Retrieved from [Link]
-
BoronPharm. (n.d.). 3-Sulfamoylphenylboronic acid. Retrieved from [Link]
-
Georganics. (2024). Phenylboronic acid – preparation and application. Retrieved from [Link]
-
National Institutes of Health. (n.d.). The application of phenylboronic acid pinacol ester functionalized ROS-responsive multifunctional nanoparticles in the treatment of Periodontitis. PubMed Central. Retrieved from [Link]
-
Angeli, A., et al. (2024). A Journey Around Boronic Acids: Sulfonyl Hydrazone-Containing Derivatives as Carbonic Anhydrase Inhibitors. PubMed. Retrieved from [Link]
-
Liu, X., & scouten, W. H. (2008). Synthesis of sulfonamide- and sulfonyl-phenylboronic acid-modified silica phases for boronate affinity chromatography at physiological pH. PubMed. Retrieved from [Link]
-
Boron Molecular. (n.d.). Buy Phenylboronic acid. Retrieved from [Link]
-
Chemsigma. (n.d.). 3-(NEOPENTYLOXYSULFONYL)PHENYLBORONIC ACID 98%. Retrieved from [Link]
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- 3. Boronic Acids | High Purity, Global Shipping [frontierspecialtychemicals.com]
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- 6. pdf.benchchem.com [pdf.benchchem.com]
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- 8. Boronic acid with high oxidative stability and utility in biological contexts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 951233-64-0|(3-((Neopentyloxy)sulfonyl)phenyl)boronic acid|BLD Pharm [bldpharm.com]
- 11. 3-(NEOPENTYLOXYSULFONYL)PHENYLBORONIC ACID 98% [951233-64-0] | Chemsigma [chemsigma.com]
- 12. 4-甲烷磺酰苯硼酸 ≥95.0% | Sigma-Aldrich [sigmaaldrich.com]
Methodological & Application
Application Note: Protocol for Suzuki-Miyaura Coupling Using 3-(Neopentyloxysulfonyl)phenylboronic Acid
Introduction: The Strategic Importance of the Suzuki-Miyaura Coupling in Modern Synthesis
The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, celebrated for its remarkable versatility and functional group tolerance in the formation of carbon-carbon bonds.[1][2][3][4] This palladium-catalyzed reaction between an organoborane and an organic halide or triflate has become an indispensable tool in the synthesis of complex molecules, particularly in the pharmaceutical and materials science industries.[3][4] This application note provides a detailed protocol and scientific rationale for the use of a specialized building block, 3-(neopentyloxysulfonyl)phenylboronic acid, in Suzuki-Miyaura coupling reactions. The unique structural features of this reagent—a strongly electron-withdrawing sulfonyl group and a sterically demanding neopentyl moiety—present specific challenges and opportunities that necessitate a carefully optimized protocol for successful implementation.
The neopentyloxysulfonyl group imparts distinct electronic and steric properties to the phenylboronic acid. The sulfonyl group is a powerful electron-withdrawing group, which can influence the transmetalation step of the catalytic cycle.[1][5] While electron-donating groups on the boronic acid are generally favored for the Suzuki reaction, successful couplings with electron-deficient partners are well-documented and crucial for accessing a diverse range of chemical structures.[2][5] The bulky neopentyl group introduces significant steric hindrance, which can impact the approach of the coupling partners to the palladium center.[6][7] This guide will address these considerations, providing researchers with the insights needed to effectively utilize this valuable synthetic intermediate.
Mechanistic Overview: The Palladium Catalytic Cycle
A fundamental understanding of the Suzuki-Miyaura coupling mechanism is paramount for troubleshooting and optimizing reaction conditions. The catalytic cycle is generally understood to proceed through three key steps: oxidative addition, transmetalation, and reductive elimination.[8][9]
-
Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-halide bond of the organic halide (Ar-X), forming a Pd(II) complex. Electron-rich ligands on the palladium center promote this step.[8]
-
Transmetalation: This is often the rate-determining step and involves the transfer of the organic group from the boron atom to the palladium center. The presence of a base is crucial for this step, as it activates the boronic acid by forming a more nucleophilic boronate species.[10][11][12][13]
-
Reductive Elimination: The two organic partners on the Pd(II) complex couple, forming the new C-C bond and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.[8][10]
Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.
Experimental Protocol: Suzuki-Miyaura Coupling of 3-(Neopentyloxysulfonyl)phenylboronic Acid with an Aryl Bromide
This protocol provides a general starting point for the coupling of 3-(neopentyloxysulfonyl)phenylboronic acid with a representative aryl bromide. Optimization of the reaction conditions (e.g., base, solvent, temperature, and catalyst/ligand system) may be necessary for different substrates.
Reagents and Materials
-
3-(Neopentyloxysulfonyl)phenylboronic acid
-
Aryl bromide (e.g., 4-bromoanisole)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃) or a more specialized ligand such as SPhos or XPhos
-
Potassium carbonate (K₂CO₃) or another suitable base (e.g., Cs₂CO₃, K₃PO₄)
-
1,4-Dioxane (anhydrous)
-
Toluene (anhydrous)
-
Water (degassed)
-
Reaction vessel (e.g., microwave vial or Schlenk tube)
-
Magnetic stirrer and stir bar
-
Inert atmosphere (nitrogen or argon)
-
Standard laboratory glassware for workup and purification
-
Silica gel for column chromatography
Step-by-Step Procedure
-
Reaction Setup:
-
To a clean, dry reaction vessel equipped with a magnetic stir bar, add 3-(neopentyloxysulfonyl)phenylboronic acid (1.2 equiv.), the aryl bromide (1.0 equiv.), and the base (2.0-3.0 equiv.).
-
Add the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%) and the phosphine ligand (e.g., PPh₃, 4-8 mol%). The use of pre-formed catalysts like Pd(PPh₃)₄ can also be considered.[2]
-
Seal the reaction vessel with a septum or cap.
-
-
Inert Atmosphere:
-
Evacuate and backfill the reaction vessel with an inert gas (nitrogen or argon) three times to ensure an oxygen-free environment. This is critical to prevent the oxidation and deactivation of the palladium catalyst.
-
-
Solvent Addition:
-
Through the septum, add the degassed solvent system. A common choice is a mixture of an organic solvent and water, such as 1,4-dioxane/water (4:1) or toluene/water (4:1). The total solvent volume should be sufficient to dissolve the reactants, typically resulting in a 0.1 to 0.5 M solution with respect to the limiting reagent.
-
-
Reaction Execution:
-
Place the reaction vessel in a preheated oil bath or a microwave reactor.
-
Stir the reaction mixture at the desired temperature (typically 80-120 °C) for the specified time (2-24 hours). Reaction progress should be monitored by a suitable analytical technique, such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
-
Workup:
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Dilute the reaction mixture with an organic solvent such as ethyl acetate.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired biaryl product.
-
Causality Behind Experimental Choices: A Deeper Dive
The selection of each reaction parameter is critical for the success of the Suzuki-Miyaura coupling, especially when dealing with a sterically hindered and electronically deactivated boronic acid like 3-(neopentyloxysulfonyl)phenylboronic acid.
Choice of Catalyst and Ligand
-
Palladium Source: Palladium(II) acetate is a common and relatively inexpensive palladium source that is reduced in situ to the active Pd(0) species.
-
Ligand Selection: The choice of phosphine ligand is crucial for stabilizing the palladium catalyst and modulating its reactivity.[8] For sterically hindered substrates, bulky and electron-rich ligands such as SPhos, XPhos, or RuPhos are often superior to simpler ligands like triphenylphosphine.[6][14] These ligands promote the oxidative addition and reductive elimination steps and can prevent the formation of inactive palladium species.
The Critical Role of the Base
The base plays a multifaceted role in the Suzuki-Miyaura coupling. Its primary function is to activate the boronic acid, forming a more nucleophilic boronate anion that facilitates transmetalation.[10][11][12][13]
-
Common Bases: Inorganic bases such as potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (K₃PO₄) are frequently employed. The choice of base can significantly impact the reaction rate and yield. For challenging couplings, stronger bases like cesium carbonate are often more effective.
Solvent System Considerations
The solvent system must be capable of dissolving both the organic and inorganic reactants to some extent.
-
Aqueous Biphasic Systems: Mixtures of an organic solvent (e.g., toluene, 1,4-dioxane, THF) and water are commonly used. The presence of water is believed to facilitate the formation of the active boronate species.[3]
-
Anhydrous Conditions: While less common, anhydrous conditions can also be effective, particularly with certain base and ligand combinations.[8]
Data Presentation: A Guide to Reaction Optimization
To aid in the optimization of the Suzuki-Miyaura coupling with 3-(neopentyloxysulfonyl)phenylboronic acid, the following table summarizes key reaction parameters that can be varied.
| Parameter | Typical Range | Rationale for Variation |
| Palladium Catalyst Loading | 1-5 mol% | Lower loading is desirable for cost and to minimize residual palladium in the product. Higher loading may be necessary for less reactive substrates. |
| Ligand | PPh₃, SPhos, XPhos, RuPhos | Bulky, electron-rich ligands are often required for sterically hindered or electron-poor substrates to enhance catalytic activity.[6][14] |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | The strength and solubility of the base can significantly influence the rate of transmetalation. Cs₂CO₃ is often effective for challenging couplings. |
| Solvent | Toluene/H₂O, Dioxane/H₂O, THF/H₂O | The choice of solvent affects the solubility of the reactants and the reaction temperature. The ratio of organic solvent to water can also be optimized. |
| Temperature | 80-120 °C | Higher temperatures generally increase the reaction rate, but may also lead to decomposition of the catalyst or reactants. |
| Reaction Time | 2-24 hours | The reaction should be monitored to determine the optimal time for completion and to avoid the formation of byproducts. |
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | Inactive catalyst, insufficient base, low temperature, incorrect solvent. | Ensure an inert atmosphere, try a different palladium source or ligand, use a stronger base, increase the reaction temperature. |
| Protodeboronation | Presence of excess water or protic impurities, prolonged reaction time at high temperature. | Use anhydrous solvents and freshly dried reagents, minimize reaction time, consider a milder base. |
| Formation of Homocoupling Products | Oxygen contamination, inefficient transmetalation. | Thoroughly degas all solvents and maintain a strict inert atmosphere. Optimize the ligand and base to favor the cross-coupling pathway. |
Conclusion
The Suzuki-Miyaura coupling of 3-(neopentyloxysulfonyl)phenylboronic acid offers a valuable route to a wide array of complex biaryl structures. While the electronic and steric properties of this reagent require careful consideration in the design of the reaction protocol, a systematic approach to the optimization of the catalyst system, base, and solvent will lead to successful and efficient cross-coupling. The guidelines and experimental details provided in this application note serve as a robust starting point for researchers and drug development professionals seeking to incorporate this versatile building block into their synthetic strategies.
References
-
Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. (n.d.). National Institutes of Health. Retrieved January 26, 2026, from [Link]
-
Suzuki-Miyaura Coupling. (2024, October 10). Chemistry LibreTexts. Retrieved January 26, 2026, from [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs. Retrieved January 26, 2026, from [Link]
-
Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. (2019, February 26). MDPI. Retrieved January 26, 2026, from [Link]
-
Investigation of the Suzuki–Miyaura cross-coupling reaction on a palladium H-beta zeolite with DFT calculations. (2024, January 5). National Institutes of Health. Retrieved January 26, 2026, from [Link]
-
The Suzuki coupling reactions of aryl bromides with phenylboronic acid. (n.d.). ResearchGate. Retrieved January 26, 2026, from [Link]
-
Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. (n.d.). Journal of the American Chemical Society. Retrieved January 26, 2026, from [Link]
-
Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides. (n.d.). Organic & Biomolecular Chemistry. Retrieved January 26, 2026, from [Link]
-
Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. (2025, August 9). Retrieved January 26, 2026, from [Link]
-
A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. (n.d.). Journal of the American Chemical Society. Retrieved January 26, 2026, from [Link]
- Process for the preparation of substituted phenylboronic acids. (n.d.). Google Patents.
-
The Substituent Effects of Suzuki Coupling in Aqueous Micelles. (n.d.). ACS Publications. Retrieved January 26, 2026, from [Link]
-
Synthesis and characterization of phenylboronic acid-containing polymer for glucose-triggered drug delivery. (n.d.). National Institutes of Health. Retrieved January 26, 2026, from [Link]
-
STUDIES ON SUZUKI COUPLING REACTIONS OF LARGE STERICALLY HINDERED SUBSTRATES. (n.d.). ResearchGate. Retrieved January 26, 2026, from [Link]
-
Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction. (n.d.). PubMed. Retrieved January 26, 2026, from [Link]
-
Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. (2025, March 29). YouTube. Retrieved January 26, 2026, from [Link]
-
A straightforward synthesis of phenyl boronic acid (PBA) containing BODIPY dyes: new functional and modular fluorescent tools for the tethering of the glycan domain of antibodies. (n.d.). RSC Publishing. Retrieved January 26, 2026, from [Link]
-
Phenylboronic acid – preparation and application. (2024, January 9). Georganics. Retrieved January 26, 2026, from [Link]
-
Highly Active Palladium Catalysts for Suzuki Coupling Reactions. (n.d.). Journal of the American Chemical Society. Retrieved January 26, 2026, from [Link]
-
Synthesis of biologically active boron-containing compounds. (n.d.). National Institutes of Health. Retrieved January 26, 2026, from [Link]
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- 3. Investigation of the Suzuki–Miyaura cross-coupling reaction on a palladium H-beta zeolite with DFT calculations - PMC [pmc.ncbi.nlm.nih.gov]
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- 5. pubs.acs.org [pubs.acs.org]
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- 14. pubs.acs.org [pubs.acs.org]
The Strategic Application of 3-(Neopentyloxysulfonyl)phenylboronic Acid in the Synthesis of Bioactive Molecules: A Technical Guide
Introduction: Unlocking New Chemical Space in Drug Discovery
In the landscape of modern medicinal chemistry, the quest for novel molecular architectures with enhanced biological activity, selectivity, and favorable pharmacokinetic profiles is perpetual. Arylboronic acids are indispensable tools in this endeavor, primarily serving as key building blocks in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction.[1][2][3] Among the vast arsenal of commercially available boronic acids, 3-(Neopentyloxysulfonyl)phenylboronic acid has emerged as a reagent of significant interest. Its unique structural features—a sterically hindered neopentyl group and an electron-withdrawing sulfonyl linker—offer medicinal chemists a valuable scaffold for modulating the physicochemical properties and biological interactions of target molecules.[4]
This technical guide provides an in-depth exploration of the application of 3-(Neopentyloxysulfonyl)phenylboronic acid in the synthesis of bioactive molecules. We will delve into the rationale behind its use, provide detailed experimental protocols for its application in Suzuki-Miyaura cross-coupling, and discuss the impact of the neopentyloxysulfonyl moiety on the pharmacological profile of the resulting compounds. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile reagent to accelerate their discovery programs.
The Neopentyloxysulfonyl Moiety: A Tool for Fine-Tuning Molecular Properties
The strategic incorporation of a sulfonyl group into drug candidates is a well-established strategy in medicinal chemistry.[5] Sulfonamides and sulfones are present in a wide array of approved drugs, where they can act as bioisosteres for other functional groups, participate in hydrogen bonding, and modulate pharmacokinetic properties.[6] The neopentyloxysulfonyl group in 3-(neopentyloxysulfonyl)phenylboronic acid offers several distinct advantages:
-
Modulation of Physicochemical Properties: The bulky neopentyl group can influence the solubility, lipophilicity, and metabolic stability of a molecule. This steric hindrance can shield adjacent functional groups from enzymatic degradation, potentially prolonging the compound's half-life in vivo.
-
Conformational Constraint: The tetrahedral geometry of the sulfonyl group can impose conformational restrictions on the molecule, locking it into a bioactive conformation and enhancing its binding affinity for a biological target.
-
Vectorial Hydrogen Bonding: The oxygen atoms of the sulfonyl group can act as hydrogen bond acceptors, providing additional points of interaction with protein targets. This can lead to increased potency and selectivity.
-
Improved Synthetic Tractability: The neopentyl ester of the sulfonic acid is generally stable to a variety of reaction conditions, allowing for its incorporation early in a synthetic sequence.
Core Application: The Suzuki-Miyaura Cross-Coupling Reaction
The primary application of 3-(Neopentyloxysulfonyl)phenylboronic acid is in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction to form biaryl structures.[2][7] This reaction is a cornerstone of modern organic synthesis due to its mild reaction conditions, broad functional group tolerance, and the commercial availability of a vast array of coupling partners.[8]
Application Note: Synthesis of a Biphenylsulfonamide Kinase Inhibitor Precursor
This section provides a detailed protocol for the synthesis of a key biphenylsulfonamide intermediate, a scaffold commonly found in various kinase inhibitors.[9][10] The Suzuki-Miyaura coupling of 3-(Neopentyloxysulfonyl)phenylboronic acid with a substituted aryl bromide serves as the pivotal step in this synthesis.
Reaction Scheme:
Experimental Protocol:
Materials:
| Reagent/Solvent | Molecular Weight | Amount (mmol) | Equivalents |
| 3-(Neopentyloxysulfonyl)phenylboronic acid | 272.13 g/mol | 1.2 | 1.2 |
| 4-Bromo-2-fluoroaniline | 190.02 g/mol | 1.0 | 1.0 |
| Tetrakis(triphenylphosphine)palladium(0) | 1155.56 g/mol | 0.05 | 0.05 |
| Sodium Carbonate (Na₂CO₃) | 105.99 g/mol | 3.0 | 3.0 |
| 1,4-Dioxane | - | - | - |
| Water (degassed) | - | - | - |
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-bromo-2-fluoroaniline (1.0 mmol, 190 mg) and 3-(neopentyloxysulfonyl)phenylboronic acid (1.2 mmol, 326 mg).
-
Add tetrakis(triphenylphosphine)palladium(0) (0.05 mmol, 58 mg) to the flask.
-
Under a nitrogen atmosphere, add 1,4-dioxane (8 mL) and a 2M aqueous solution of sodium carbonate (1.5 mL, 3.0 mmol). The use of degassed solvents is crucial to prevent oxidation of the palladium(0) catalyst.
-
Heat the reaction mixture to 90 °C and stir vigorously for 12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate (20 mL).
-
Wash the organic layer with water (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired 2'-fluoro-5'-(neopentyloxysulfonyl)-[1,1'-biphenyl]-4-amine as a white solid.
Expected Yield: 75-85%
Causality Behind Experimental Choices:
-
Catalyst: Tetrakis(triphenylphosphine)palladium(0) is a robust and commonly used catalyst for Suzuki-Miyaura couplings. For more challenging substrates, or to achieve higher turnover numbers, other palladium catalysts and ligands, such as those based on Buchwald's biarylphosphines, can be employed.[8]
-
Base: Sodium carbonate is a moderately strong base that is effective in promoting the transmetalation step of the catalytic cycle. The aqueous conditions facilitate the dissolution of the base and the boronic acid.
-
Solvent System: The mixture of dioxane and water provides a suitable medium for dissolving both the organic and inorganic reagents. The ratio of organic solvent to water can be adjusted to optimize the reaction rate and yield.
-
Inert Atmosphere: The use of a nitrogen or argon atmosphere is essential to prevent the oxidation and deactivation of the palladium(0) catalyst.
The Impact of the 3-(Neopentyloxysulfonyl)phenyl Moiety on Bioactivity: A Case Study
The biphenylsulfonamide scaffold, readily accessible through the protocol described above, is a privileged structure in medicinal chemistry, particularly in the development of kinase inhibitors. The 3-(neopentyloxysulfonyl)phenyl group can play a critical role in the binding of these inhibitors to the kinase active site.
As depicted in Figure 3, the different components of the inhibitor molecule engage with specific regions of the kinase active site. The 3-(neopentyloxysulfonyl)phenyl moiety often extends into a more solvent-exposed region. In this context, the neopentyl group can make favorable hydrophobic interactions with non-polar residues, while the sulfonyl group can form hydrogen bonds with backbone amides or polar side chains. This combination of interactions can significantly contribute to the overall binding affinity and selectivity of the inhibitor.
Conclusion: A Versatile Building Block for Modern Drug Discovery
3-(Neopentyloxysulfonyl)phenylboronic acid is a valuable and versatile reagent for the synthesis of bioactive molecules. Its application in the Suzuki-Miyaura cross-coupling reaction provides a reliable and efficient method for the construction of biaryl sulfonamide scaffolds. The unique physicochemical properties conferred by the neopentyloxysulfonyl group make it a powerful tool for medicinal chemists to fine-tune the pharmacological profiles of their drug candidates. The detailed protocols and mechanistic insights provided in this guide are intended to empower researchers to effectively utilize this reagent in their drug discovery efforts.
References
- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.
- Cheminform. (2010). Suzuki-Miyaura Cross Coupling Reaction. Cheminform, 38(4).
- Kappe, C. O. (2004). The Suzuki-Miyaura cross-coupling reaction: a personal perspective from the beginning to the 2010 Nobel Prize.
- Biffis, A., et al. (2018). Palladium-catalyzed cross-coupling of organoboron compounds: The Suzuki-Miyaura reaction. In Palladium-Catalyzed Cross-Coupling Reactions in Organic Synthesis (pp. 1-104). Wiley-VCH.
- Talele, T. T. (2016). The “sulfonamide” motif in the design of anti-cancer agents. European Journal of Medicinal Chemistry, 123, 644-688.
- Scozzafava, A., et al. (2003). The sulfonamides: a patent review.
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- Zhang, J., et al. (2009). Targeting cancer with small molecule kinase inhibitors.
- Parrill, A. L., & Redd, J. T. (2007). Sulfonamide-containing drugs: a review of their history, properties, and current and future uses. In Burger's medicinal chemistry and drug discovery (pp. 1-46). John Wiley & Sons, Inc.
- Martin, R., & Buchwald, S. L. (2008). Palladium-catalyzed Suzuki− Miyaura cross-coupling reactions employing dialkylbiaryl phosphine ligands. Accounts of Chemical Research, 41(11), 1461-1473.
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Frontiers Media. (2022). Design, synthesis and biological evaluation of novel biphenylsulfonamide derivatives as selective AT2 receptor antagonists. Retrieved from [Link]
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MDPI. (2021). Synthesis, Anticancer Screening of Some Novel Trimethoxy Quinazolines and VEGFR2, EGFR Tyrosine Kinase Inhibitors Assay; Molecular Docking Studies. Retrieved from [Link]
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Rose-Hulman Institute of Technology. Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. Retrieved from [Link]
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MDPI. (2024). Boronic Acid-Containing 3H-pyrazolo[4,3-f]quinoline Compounds as Dual CLK/ROCK Inhibitors with Anticancer Properties. Retrieved from [Link]
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Hilaris Publisher. (2016). Synthesis of Some Bioactive Sulfonamide and Amide Derivatives of Piperazine Incorporating Imidazo[1,2-B]Pyridazine Moiety. Retrieved from [Link]
- Wang, D., et al. (2022). Design, synthesis and biological evaluation of novel biphenylsulfonamide derivatives as selective AT2 receptor antagonists. Frontiers in Chemistry, 10, 969188.
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MDPI. (2021). Synthesis, Biological Activities and Docking Studies of Novel 4-(Arylaminomethyl)benzamide Derivatives as Potential Tyrosine Kinase Inhibitors. Retrieved from [Link]
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PubMed. (2009). Synthesis of boronic acid derivatives of tyropeptin: proteasome inhibitors. Retrieved from [Link]
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SciSpace. (2018). Green and Efficient Procedure for Suzuki–Miyaura and Mizoroki–Heck Coupling Reactions Using Palladium Catalyst. Retrieved from [Link]
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ResearchGate. (2018). Suzuki coupling of heteroaryl halides with aryl boronic acids a. Retrieved from [Link]
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Organic Chemistry Portal. Suzuki Coupling. Retrieved from [Link]
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ResearchGate. (2018). Suzuki cross-coupling of halobenzene and phenylboronic acid. Retrieved from [Link]
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Application Notes and Protocols: Carbohydrate Sensing with 3-(Neopentyloxysulfonyl)phenylboronic acid
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: Leveraging Boronic Acid Chemistry for Carbohydrate Recognition
The detection and quantification of carbohydrates are of paramount importance in various fields, from clinical diagnostics to biotechnology. Phenylboronic acids (PBAs) have emerged as versatile synthetic receptors for carbohydrates due to their ability to form reversible covalent bonds with cis-1,2- and -1,3-diols, which are structural motifs abundant in saccharides.[1][2] This interaction is the foundation of a wide array of sensing platforms, including fluorescent and colorimetric assays.[3][4]
This application note provides a comprehensive guide to the principles and experimental conditions for utilizing 3-(Neopentyloxysulfonyl)phenylboronic acid for carbohydrate sensing. The introduction of an electron-withdrawing sulfonyl group at the meta-position of the phenyl ring is a key structural feature. This modification is anticipated to lower the pKa of the boronic acid, a critical parameter for effective carbohydrate binding at physiological pH.[5] While unsubstituted phenylboronic acid has a pKa of approximately 8.8, the presence of a sulfonyl group can lower this value significantly, enhancing its affinity for diols in neutral or near-neutral aqueous solutions.[5][6]
Physicochemical Properties of 3-(Neopentyloxysulfonyl)phenylboronic acid
A thorough understanding of the physicochemical properties of the sensing molecule is crucial for designing robust and reliable assays.
| Property | Value | Source |
| CAS Number | 951233-64-0 | [] |
| Molecular Formula | C₁₁H₁₇BO₅S | [] |
| Molecular Weight | 272.1 g/mol | [] |
| Purity | >98% (typical) | [] |
| Predicted pKa | ~7.0 - 7.5 | Inferred from[5] |
Mechanism of Carbohydrate Sensing
The fundamental principle of carbohydrate sensing with 3-(Neopentyloxysulfonyl)phenylboronic acid lies in the reversible formation of a cyclic boronate ester with a diol-containing carbohydrate. This reaction is pH-dependent. The boronic acid exists in equilibrium between a neutral trigonal planar form and an anionic tetrahedral form. The tetrahedral form is more reactive towards diols. The electron-withdrawing sulfonyl group in 3-(Neopentyloxysulfonyl)phenylboronic acid facilitates the formation of the anionic tetrahedral boronate at a lower pH, thereby enhancing its binding affinity for carbohydrates under physiological conditions.[5]
For detection, this binding event can be coupled with a signaling mechanism. In the absence of an intrinsic fluorophore on the boronic acid, a competitive displacement assay with a fluorescent reporter dye, such as Alizarin Red S (ARS), is a powerful and widely used technique.[8] ARS is a catechol-containing dye that complexes with the boronic acid, resulting in a change in its fluorescence properties. When a carbohydrate is introduced, it competes with ARS for binding to the boronic acid, leading to the displacement of ARS and a corresponding change in the fluorescence signal.
Caption: Equilibrium of boronic acid with its anionic form and subsequent binding to a diol.
Protocol 1: Determination of the Apparent pKa of 3-(Neopentyloxysulfonyl)phenylboronic acid
Rationale: The pKa of the boronic acid is a critical parameter that dictates the optimal pH for carbohydrate binding. A lower pKa is generally desirable for sensing at physiological pH (7.4). This protocol utilizes UV-Vis spectrophotometry to determine the pKa by monitoring the change in absorbance as a function of pH.
Materials:
-
3-(Neopentyloxysulfonyl)phenylboronic acid
-
Phosphate buffer (0.1 M) solutions of varying pH (e.g., from pH 5.0 to 9.0 in 0.2 pH unit increments)
-
Hydrochloric acid (HCl, 0.1 M)
-
Sodium hydroxide (NaOH, 0.1 M)
-
UV-Vis spectrophotometer
-
Quartz cuvettes
-
pH meter
Procedure:
-
Prepare a stock solution of 3-(Neopentyloxysulfonyl)phenylboronic acid (e.g., 1 mM) in a suitable solvent (e.g., DMSO or methanol) and then dilute it into the aqueous buffer.
-
Prepare a series of buffer solutions with varying pH values.
-
For each pH value , prepare a sample by adding a small aliquot of the boronic acid stock solution to the buffer to a final concentration of approximately 0.1 mM.
-
Record the UV-Vis spectrum of each sample from 200 to 400 nm.
-
Plot the absorbance at a specific wavelength (where the change is maximal) against the pH.
-
The pKa is the pH at which the absorbance is halfway between the minimum and maximum values, which can be determined by fitting the data to the Henderson-Hasselbalch equation.
Protocol 2: Carbohydrate Sensing using a Competitive Binding Assay with Alizarin Red S (ARS)
Rationale: This protocol describes a competitive binding assay to determine the binding affinity of 3-(Neopentyloxysulfonyl)phenylboronic acid for various carbohydrates. The displacement of ARS from the boronic acid by the carbohydrate results in a change in fluorescence, which is proportional to the carbohydrate concentration and its binding affinity.[8]
Materials:
-
3-(Neopentyloxysulfonyl)phenylboronic acid
-
Alizarin Red S (ARS)
-
Carbohydrates of interest (e.g., glucose, fructose, galactose, mannose)
-
Phosphate buffer (0.1 M, pH 7.4)
-
Fluorescence spectrophotometer
-
96-well black microplates (for high-throughput measurements)
Procedure:
Caption: Workflow for the competitive binding assay.
-
Prepare stock solutions:
-
3-(Neopentyloxysulfonyl)phenylboronic acid (e.g., 10 mM in DMSO).
-
Alizarin Red S (e.g., 1 mM in water).
-
Carbohydrates (e.g., 1 M stock solutions in water).
-
-
Determine the optimal concentrations of boronic acid and ARS:
-
Titrate the boronic acid with ARS in the assay buffer (pH 7.4) to find the concentration that gives a significant and stable fluorescence signal. A 1:1 or 2:1 molar ratio of boronic acid to ARS is often a good starting point.
-
-
Perform the competitive binding assay:
-
In a 96-well plate, add the boronic acid and ARS at their predetermined optimal concentrations to each well.
-
Add varying concentrations of the carbohydrate of interest to the wells. Include a control well with no carbohydrate.
-
Bring the final volume of each well to a constant value with the assay buffer.
-
-
Incubate the plate at room temperature for a sufficient time to reach equilibrium (typically 10-30 minutes).[9]
-
Measure the fluorescence intensity using a plate reader. The excitation and emission wavelengths for the ARS-boronic acid complex will need to be determined experimentally, but are typically in the range of 450-500 nm for excitation and 550-650 nm for emission.
-
Plot the change in fluorescence intensity as a function of carbohydrate concentration.
-
Calculate the binding constant (Ka) by fitting the data to a suitable binding isotherm model (e.g., the 1:1 binding model).
Data Interpretation and Expected Results
The competitive binding assay will yield data that can be used to determine the binding affinity of 3-(Neopentyloxysulfonyl)phenylboronic acid for different carbohydrates. A larger change in fluorescence for a given carbohydrate concentration indicates a higher binding affinity. The binding constants (Ka) can be used to rank the selectivity of the boronic acid for various sugars.
Table of Expected Binding Affinities (Hypothetical):
| Carbohydrate | Expected Binding Affinity (Ka, M⁻¹) at pH 7.4 | Rationale |
| Fructose | High | Forms a stable five-membered ring with the boronic acid. |
| Glucose | Moderate | Can form a complex, but generally with lower affinity than fructose.[3] |
| Galactose | Moderate | Similar to glucose in binding affinity. |
| Mannose | Low to Moderate | The stereochemistry of the diols may be less favorable for binding. |
Troubleshooting
| Issue | Possible Cause | Solution |
| Low fluorescence signal | - Incorrect excitation/emission wavelengths.- Concentrations of boronic acid or ARS are too low.- Quenching effects. | - Optimize the spectrophotometer settings.- Increase the concentrations of the reagents.- Check for interfering substances in the buffer. |
| High background fluorescence | - Impurities in the reagents or buffer.- Autofluorescence of the microplate. | - Use high-purity reagents and freshly prepared buffers.- Use low-fluorescence black microplates. |
| Poor reproducibility | - Inaccurate pipetting.- Insufficient incubation time.- Temperature fluctuations. | - Use calibrated pipettes.- Ensure the reaction has reached equilibrium.- Maintain a constant temperature during the assay. |
| No change in fluorescence upon carbohydrate addition | - The binding affinity is too low to cause a significant displacement of ARS.- The pH of the buffer is not optimal. | - Increase the concentration of the boronic acid or carbohydrate.- Adjust the pH of the assay buffer to be closer to the pKa of the boronic acid. |
Conclusion
3-(Neopentyloxysulfonyl)phenylboronic acid is a promising candidate for carbohydrate sensing, particularly at physiological pH, due to the anticipated effect of the electron-withdrawing sulfonyl group on its pKa. The protocols outlined in this application note provide a robust framework for characterizing its binding properties and developing quantitative assays for various carbohydrates. The competitive displacement assay with Alizarin Red S is a versatile and sensitive method for this purpose. Further optimization of the assay conditions, including buffer composition and reagent concentrations, may be necessary to achieve the desired performance for specific applications in research and drug development.
References
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Liu, X., et al. (2007). Synthesis of Sulfonamide- and Sulfonyl- Phenylboronic Acid Modified Silica Phases for Boronate Affinity Chromatography at Physiological pH. Chromatographia, 66(5-6), 347-354. [Link]
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Ni, W., et al. (2008). Probing the General Time Scale Question of Boronic Acid Binding with Sugars in Aqueous Solution at Physiological pH. Tetrahedron Letters, 49(38), 5463-5466. [Link]
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Li, H., et al. (2023). Reversible Recognition-Based Boronic Acid Probes for Glucose Detection in Live Cells and Zebrafish. Journal of the American Chemical Society, 145(15), 8429-8438. [Link]
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Almeida, R. M., et al. (2021). On the Computational Determination of the pKa of Some Arylboronic Acids. Molecules, 26(16), 4993. [Link]
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Kralj, E., et al. (2021). Fluorescent Sensor Array for Quantitative Determination of Saccharides. ACS Sensors, 6(11), 4061-4069. [Link]
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Wikeley, S. M., et al. (2022). Polymer indicator displacement assay: electrochemical glucose monitoring based on boronic acid receptors and graphene foam competitively binding with poly-nordihydroguaiaretic acid. Chemical Science, 13(5), 1431-1439. [Link]
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Sun, X., et al. (2016). Boronic acids for fluorescence imaging of carbohydrates. Chemical Communications, 52(1), 10-24. [Link]
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Wu, J., et al. (2021). Visible-Light-Mediated Late-Stage Sulfonylation of Boronic Acids via N–S Bond Activation of Sulfonamides. Organic Letters, 23(15), 5869-5874. [Link]
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Springsteen, G., & Wang, B. (2002). Alizarin Red S. as a General Optical Reporter for Studying the Binding of Boronic Acids with Carbohydrates. Chemical Communications, (15), 1608-1609. [Link]
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Katchman, B. A., & D'Auria, S. (2014). Overview of Fluorescence Glucose Sensing: A Technology with a Bright Future. Journal of Diabetes Science and Technology, 8(4), 834-844. [Link]
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Kassim, K. W., et al. (2023). A Polarity-Sensitive Far-Red Fluorescent Probe for Glucose Sensing through Skin. Biosensors, 13(8), 823. [Link]
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Li, Y., et al. (2022). Phenylboronic-acid-based Functional Chemical Materials for Fluorescence Imaging and Tumor Therapy. Frontiers in Chemistry, 9, 805629. [Link]
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DiCesare, N., & Lakowicz, J. R. (2001). On the Possibility of Glucose Sensing Using Boronic Acid and a Luminescent Ruthenium Metal-Ligand Complex. Journal of Fluorescence, 11(3), 155-161. [Link]
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Shalaby, A. A., & Mohamed, A. A. (2020). Determination of acid dissociation constants of Alizarin Red S, Methyl Orange, Bromothymol Blue and Bromophenol Blue using a digital camera. RSC Advances, 10(19), 11311-11316. [Link]
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DiCesare, N., & Lakowicz, J. R. (2001). Spectral Properties of Fluorophores Combining the Boronic Acid Group with Electron Donor or Withdrawing Groups. Implication in the Development of Fluorescence Probes for Saccharides. Journal of Physical Chemistry A, 105(28), 6834-6840. [Link]
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DiCesare, N., & Lakowicz, J. R. (2001). On the Possibility of Glucose Sensing Using Boronic Acid and a Luminescent Ruthenium Metal-Ligand Complex. Journal of Fluorescence, 11, 155-161. [Link]
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Fang, G., et al. (2018). Recent development of boronic acid-based fluorescent sensors. RSC Advances, 8(52), 29699-29715. [Link]
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Cheng, Y., et al. (2011). Arylboronic acids with strong fluorescence intensity changes upon sugar binding. Journal of Molecular Recognition, 24(6), 1024-1030. [Link]
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Bull, S. D., et al. (2021). Molecular Boronic Acid-Based Saccharide Sensors. Chemical Reviews, 121(13), 7917-8039. [Link]
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Gregory, R. B. (2005). Exploration of the Application Research of Alizarin Red S. In Methods in Molecular Biology, vol 290. Humana Press. [Link]
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Gao, S., et al. (2001). Building fluorescent sensors for carbohydrates using template-directed polymerizations. Bioorganic Chemistry, 29(5), 308-320. [Link]
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Adriaenssens, L., et al. (2016). pKa values for boronic acids 1-7. Chemistry – A European Journal, 22(4), 1391-1398. [Link]
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Li, S., et al. (2016). Assembly of alizarin red S/boric acid ultrathin films based on layered double hydroxide for fluorescence turn on detection of tiopronin. Journal of Materials Chemistry C, 4(34), 8026-8033. [Link]
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Application Notes and Protocols: 3-(Neopentyloxysulfonyl)phenylboronic Acid in Functional Materials Science
Introduction: Unlocking Enhanced Diol Recognition with 3-(Neopentyloxysulfonyl)phenylboronic Acid
In the landscape of functional materials, phenylboronic acids (PBAs) have emerged as indispensable molecular tools. Their utility is rooted in the remarkable ability to form reversible covalent bonds with cis-diols, a functional group prevalent in biologically significant molecules like saccharides and glycoproteins.[1][2] This interaction has paved the way for innovations in drug delivery, continuous glucose monitoring, and bioseparations.[3][4][5]
This document provides a detailed guide to the application of a specialized derivative, 3-(Neopentyloxysulfonyl)phenylboronic acid . The introduction of an electron-withdrawing sulfonyl group onto the phenyl ring is a key chemical modification. It significantly lowers the pKa of the boronic acid, enhancing its affinity for diols under physiological pH conditions (pH 7.4). This heightened binding capacity at neutral pH is a critical advantage over unsubstituted phenylboronic acid, which often requires alkaline conditions for efficient complexation.[6] The neopentyl ester provides steric bulk and modulates the compound's solubility in organic media, offering advantages in the synthesis and formulation of functional materials.
These application notes will provide researchers, scientists, and drug development professionals with the foundational knowledge and practical protocols to leverage the unique properties of 3-(Neopentyloxysulfonyl)phenylboronic acid in their work.
Physicochemical Properties
A clear understanding of the material's properties is essential for its effective application.
| Property | Value | Reference |
| CAS Number | 951233-64-0 | N/A |
| Molecular Formula | C11H17BO5S | N/A |
| Molecular Weight | 272.13 g/mol | N/A |
| Appearance | White to off-white solid | N/A |
| Solubility | Soluble in polar organic solvents such as DMSO, DMF, and methanol. | N/A |
Synthesis of 3-(Neopentyloxysulfonyl)phenylboronic Acid: A Representative Protocol
The synthesis of 3-(Neopentyloxysulfonyl)phenylboronic acid can be approached through a multi-step process, beginning with the sulfonation of a suitable phenylboronic acid precursor, followed by conversion to a sulfonyl chloride, and subsequent esterification. The following protocol is a representative, literature-informed approach.
Workflow for Synthesis
Caption: A representative synthetic workflow for 3-(Neopentyloxysulfonyl)phenylboronic acid.
Step-by-Step Protocol
Part 1: Synthesis of 3-Bromobenzenesulfonyl chloride
-
Reaction Setup: In a fume hood, equip a round-bottom flask with a magnetic stirrer and a reflux condenser.
-
Reagents: Add 3-bromobenzenesulfonic acid to the flask, followed by the slow addition of thionyl chloride. A catalytic amount of dimethylformamide (DMF) can be added to facilitate the reaction.
-
Reaction Conditions: Heat the mixture to reflux and maintain for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, carefully quench the excess thionyl chloride by slowly adding the reaction mixture to ice water. The product, 3-bromobenzenesulfonyl chloride, will precipitate as a solid.
-
Purification: Collect the solid by filtration, wash with cold water, and dry under vacuum.
Part 2: Esterification with Neopentyl Alcohol
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, dissolve 3-bromobenzenesulfonyl chloride in a suitable anhydrous solvent such as dichloromethane or tetrahydrofuran.
-
Addition of Alcohol: Cool the solution in an ice bath and add neopentyl alcohol dropwise.
-
Base: Add a non-nucleophilic base, such as triethylamine or pyridine, to scavenge the HCl byproduct.
-
Reaction Conditions: Allow the reaction to warm to room temperature and stir overnight.
-
Work-up: Wash the reaction mixture with dilute aqueous HCl, followed by saturated sodium bicarbonate solution, and finally with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the neopentyl 3-bromobenzenesulfonate.
Part 3: Borylation
-
Grignard Formation (Illustrative): A common method for introducing a boronic acid group is via a Grignard reagent.[7] However, direct Grignard formation can be complicated by the presence of the sulfonyl ester. An alternative is a palladium-catalyzed borylation reaction.
-
Palladium-Catalyzed Borylation: In a reaction vessel, combine neopentyl 3-bromobenzenesulfonate, bis(pinacolato)diboron, a palladium catalyst (e.g., Pd(dppf)Cl2), and a suitable base (e.g., potassium acetate) in an anhydrous solvent like dioxane.
-
Reaction Conditions: Heat the mixture under a nitrogen atmosphere for several hours until the starting material is consumed (monitored by TLC or GC-MS).
-
Work-up and Hydrolysis: After cooling, dilute the reaction mixture with a suitable solvent and wash with water. The resulting pinacol ester can be hydrolyzed to the boronic acid by treatment with an aqueous acid, such as HCl.
-
Purification: The final product, 3-(Neopentyloxysulfonyl)phenylboronic acid, can be purified by column chromatography or recrystallization.
Application 1: Affinity Chromatography for Glycoprotein Enrichment
The enhanced affinity of sulfonylated phenylboronic acids for cis-diols at physiological pH makes them excellent ligands for the selective capture of glycoproteins from complex biological samples.[1][8][9] Glycoproteins play crucial roles in many biological processes, and their isolation is a key step in proteomics and disease biomarker discovery.[1]
Principle of Boronate Affinity Chromatography
Caption: Workflow for glycoprotein enrichment using boronate affinity chromatography.
Protocol: Functionalization of Silica Gel and Glycoprotein Capture
Part 1: Functionalization of Silica Gel
-
Activation of Silica: Activate porous silica gel by heating at 120°C for 4 hours under vacuum.
-
Silanization: In a dry reaction flask under a nitrogen atmosphere, suspend the activated silica in anhydrous toluene. Add 3-aminopropyltriethoxysilane (APTES) and reflux the mixture for 24 hours.
-
Washing: Cool the mixture, filter the silica, and wash sequentially with toluene, methanol, and diethyl ether. Dry the aminopropyl-functionalized silica under vacuum.
-
Coupling of 3-(Neopentyloxysulfonyl)phenylboronic Acid:
-
Activate the carboxylic acid group of a linker molecule (e.g., succinic anhydride) to form an NHS ester.
-
React the aminopropyl-functionalized silica with the activated linker.
-
Separately, activate the boronic acid compound using a carbodiimide coupling agent (e.g., EDC) and N-hydroxysuccinimide (NHS) in a suitable solvent like DMF.
-
Add the activated 3-(Neopentyloxysulfonyl)phenylboronic acid to the linker-modified silica and react overnight at room temperature.
-
-
Final Washing and Storage: Wash the functionalized silica extensively with DMF, water, and methanol to remove unreacted reagents. Dry the material under vacuum and store it at 4°C.
Part 2: Glycoprotein Enrichment
-
Column Packing: Pack a chromatography column with the synthesized boronate affinity matrix.
-
Equilibration: Equilibrate the column with a binding buffer (e.g., 50 mM phosphate buffer, pH 7.4).
-
Sample Loading: Load the pre-clarified biological sample (e.g., cell lysate, serum) onto the column.
-
Washing: Wash the column extensively with the binding buffer to remove non-specifically bound proteins.
-
Elution: Elute the bound glycoproteins using an elution buffer. Two common strategies are:
-
pH-based elution: Use a buffer with a low pH (e.g., 0.1 M glycine-HCl, pH 3.0) to disrupt the boronate ester linkage.
-
Competitive elution: Use a buffer containing a high concentration of a competitive diol, such as sorbitol (e.g., 0.5 M sorbitol in binding buffer).
-
-
Analysis: Analyze the eluted fractions for the presence of glycoproteins using methods like SDS-PAGE or Western blotting.
Application 2: Development of Fluorescent Glucose Sensors
The reversible interaction of 3-(Neopentyloxysulfonyl)phenylboronic acid with glucose can be harnessed to develop fluorescent sensors for continuous glucose monitoring, a critical need for diabetes management.[4][5][10] The principle often involves modulating the fluorescence of a nearby fluorophore upon glucose binding.
Mechanism of a "Turn-On" Fluorescent Sensor
Caption: Principle of a "turn-on" fluorescent glucose sensor.
Protocol: Synthesis of a Boronic Acid-Functionalized Fluorophore
This protocol describes the synthesis of a fluorescent probe where the boronic acid acts as the glucose recognition element.
-
Choice of Fluorophore: Select a fluorophore with a reactive functional group (e.g., an amine or carboxylic acid) suitable for conjugation, for example, a derivative of fluorescein or rhodamine.
-
Activation of Boronic Acid: In an anhydrous solvent, activate the 3-(Neopentyloxysulfonyl)phenylboronic acid. If a linker containing a carboxylic acid is used, activate it with EDC/NHS as described previously.
-
Coupling Reaction: Add the amine-functionalized fluorophore to the activated boronic acid derivative. The reaction is typically carried out in the presence of a non-nucleophilic base at room temperature overnight.
-
Purification: Purify the resulting fluorescent probe using column chromatography on silica gel.
-
Characterization: Characterize the final product using NMR spectroscopy and mass spectrometry to confirm its structure and purity.
Protocol: In Vitro Glucose Sensing Assay
-
Preparation of Stock Solutions: Prepare a stock solution of the fluorescent probe in a suitable buffer (e.g., PBS, pH 7.4). Prepare a series of glucose standards of known concentrations in the same buffer.
-
Fluorescence Measurement:
-
In a 96-well plate or a cuvette, add a fixed concentration of the fluorescent probe to each well.
-
Add varying concentrations of the glucose standards to the wells.
-
Incubate the plate at a constant temperature (e.g., 37°C) for a set period to allow for binding equilibrium to be reached.
-
-
Data Acquisition: Measure the fluorescence intensity at the appropriate excitation and emission wavelengths for the chosen fluorophore using a plate reader or a fluorometer.
-
Data Analysis: Plot the fluorescence intensity as a function of glucose concentration. The data can be fitted to a suitable binding isotherm to determine the dissociation constant (Kd) of the sensor for glucose.
Application 3: Mucoadhesive Drug Delivery Systems
Phenylboronic acid-functionalized polymers have shown significant promise as mucoadhesive drug delivery systems.[3][6] The boronic acid moieties can interact with the cis-diol-rich mucin glycoproteins that line mucosal surfaces, leading to prolonged residence time and enhanced drug absorption. The sulfonyl group in 3-(Neopentyloxysulfonyl)phenylboronic acid can also contribute to improved stability of nanoparticle formulations.[6]
Conceptual Workflow for Mucoadhesive Nanoparticle Formulation
Caption: Conceptual workflow for developing a mucoadhesive drug delivery system.
Protocol: Preparation and Evaluation of Mucoadhesive Nanoparticles
Part 1: Synthesis of a Boronic Acid-Functionalized Polymer
-
Polymer Backbone: Start with a biocompatible polymer containing reactive groups, such as chitosan (amine groups) or a poly(acrylic acid) derivative (carboxyl groups).
-
Coupling Chemistry: Covalently attach 3-(Neopentyloxysulfonyl)phenylboronic acid to the polymer backbone using appropriate coupling chemistry (e.g., EDC/NHS for coupling to amines).
-
Purification: Purify the functionalized polymer by dialysis against deionized water to remove unreacted reagents, followed by lyophilization.
Part 2: Formulation of Drug-Loaded Nanoparticles
-
Drug Encapsulation: Dissolve the functionalized polymer and the therapeutic agent in a suitable solvent.
-
Nanoprecipitation: Add the polymer/drug solution dropwise to a non-solvent under vigorous stirring. This will cause the polymer to precipitate, forming drug-loaded nanoparticles.
-
Purification and Characterization: Purify the nanoparticles by centrifugation and washing. Characterize the nanoparticles for size, zeta potential, drug loading efficiency, and morphology (using techniques like DLS, TEM, or SEM).
Part 3: In Vitro Mucoadhesion Study
-
Mucin Adsorption Assay:
-
Prepare a solution of mucin from a relevant source (e.g., porcine gastric mucin).
-
Incubate the nanoparticles with the mucin solution for a defined period.
-
Centrifuge to pellet the nanoparticles and any bound mucin.
-
Quantify the amount of free mucin remaining in the supernatant using a suitable assay (e.g., a colorimetric assay for sialic acid).
-
The amount of adsorbed mucin can be calculated by subtracting the free mucin concentration from the initial concentration.
-
-
Interpretation: A higher amount of adsorbed mucin indicates stronger mucoadhesive properties.
Conclusion
3-(Neopentyloxysulfonyl)phenylboronic acid represents a significant advancement in the design of functional materials that rely on diol recognition. Its lowered pKa and tailored solubility offer distinct advantages for applications in affinity chromatography, sensing, and drug delivery, particularly under physiological conditions. The protocols and conceptual frameworks provided in this document are intended to serve as a robust starting point for researchers and developers to explore the full potential of this versatile molecule. As with any experimental work, optimization of the described protocols for specific applications and systems is encouraged.
References
- Synthesis and Applications of Boronate Affinity Materials: From Class Selectivity to Biomimetic Specificity. Accounts of Chemical Research.
- Synthesis of Esters with Different Flavors using Fisher Esterification.
-
Sulfonate-modified phenylboronic acid-rich nanoparticles as a novel mucoadhesive drug delivery system for vaginal administration of protein therapeutics: improved stability, mucin-dependent release and effective intravaginal placement. International Journal of Nanomedicine. [Link]
- Phenylboronic acid complexing reagents derived from aminosalicylic acid.
- Colorimetric Sugar Sensing Using Boronic Acid-Substituted Azobenzenes. Sensors (Basel).
- Synthetic method of neopentyl alcohol of high purity.
- Boronic Acid-Based Approach for Separation and Immobilization of Glycoproteins and Its Application in Sensing.
- Exploring biomedical applications of phenylboronic acid— functionalized chitosan conjugates. Journal of Applied Pharmaceutical Science.
- Glucose Sensing in Supramolecular Chemistry. Chemical Reviews.
- Advances in the Design of Phenylboronic Acid-Based Glucose-Sensitive Hydrogels. Gels.
- Preparation of a boronate affinity-functionalized metal–organic framework material for selective recognition and separation of glycoproteins at physiological pH. New Journal of Chemistry.
- Transesterification Synthesis of Chloramphenicol Esters with the Lipase from Bacillus amyloliquefaciens. Molecules.
- Phenylboronic Acid-Functionalized Layer-by-Layer Assemblies for Biomedical Applic
- Preparation of a boronate-functionalized affinity hybrid monolith for specific capture of glycoproteins. Analytical and Bioanalytical Chemistry.
- Bioresponsive Functional Phenylboronic Acid-Based Delivery System as a | IJN.
- Novel Chemical Glucose Sensing Method based on Boronic acids and Graphene Foam.
- A novel and highly efficient esterification process using triphenylphosphine oxide with oxalyl chloride. RSC Advances.
- Process for the preparation of substituted phenylboronic acids.
- Boronic acid-functionalized spherical polymer brushes for efficient and selective enrichment of glycoproteins.
- Measurement of Glucose in Blood with a Phenylboronic Acid Optical Sensor. Journal of Diabetes Science and Technology.
- Phenylboronic Acid-polymers for Biomedical Applic
- Synthesis of Cyclopropyl Pinacol Boronic Esters
- Substituted phenyl boronic acid containing polymers and methods of use.
- Process for producing phenylboronic acids and triphenylboroxines.
- Pharmaceutical formulations containing pseudomonic acid.
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Troubleshooting & Optimization
Technical Support Center: Troubleshooting Catalyst Poisoning by Sulfur-Containing Boronic Acids in Cross-Coupling Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding a persistent challenge in modern synthetic chemistry: the use of sulfur-containing boronic acids in transition-metal-catalyzed cross-coupling reactions. Sulfur's high affinity for metals like palladium can lead to catalyst poisoning, resulting in failed reactions and significant project delays. This document is structured to help you diagnose, troubleshoot, and overcome these specific issues, ensuring the success of your experiments.
Section 1: Frequently Asked Questions (FAQs) - Understanding the Problem
This section addresses the fundamental principles behind catalyst poisoning by sulfur-containing reagents.
Q1: What is catalyst poisoning, and why are sulfur-containing boronic acids particularly problematic?
A: Catalyst poisoning is the chemical deactivation of a catalyst's active sites by a substance that binds strongly to them, preventing the intended reactants from interacting with the catalyst.[1][2] Sulfur compounds are notorious catalyst poisons, especially for reactions involving reduced transition metals like palladium.[3]
The core of the issue lies in the strong chemical affinity between sulfur and palladium. The sulfur atom in molecules like thiophene boronic acid can act as a potent Lewis base, donating its lone pair of electrons to the electron-deficient palladium center. This interaction forms a highly stable sulfur-palladium bond on the catalyst's surface or within the coordination sphere.[2][3] This binding has two primary deactivating effects:
-
Steric Blocking (Site Blocking): The sulfur-containing molecule physically occupies the active site on the catalyst, preventing the substrates of the desired reaction (e.g., the aryl halide in a Suzuki coupling) from accessing it.[3]
-
Electronic Modification: The strong coordination of sulfur to the palladium center alters the metal's electronic properties. This can inhibit crucial steps in the catalytic cycle, such as oxidative addition or reductive elimination, effectively shutting down the reaction.[3]
The deactivation is often irreversible, meaning even trace amounts of sulfur-containing impurities can have a disproportionately large negative impact on the reaction's outcome.[3]
Q2: How can I confirm that catalyst poisoning is the cause of my low-yield or failed reaction?
A: Differentiating catalyst poisoning from other potential issues (e.g., poor reagent quality, suboptimal conditions) is crucial for effective troubleshooting. Key indicators of sulfur poisoning include:
-
Stalled Reaction: The reaction proceeds initially but stops before completion, even with extended reaction times.
-
High Catalyst Loading Required: The reaction only works, if at all, with unusually high amounts of the palladium catalyst.
-
Inconsistent Results: High variability in yield between batches, which may point to fluctuating levels of sulfur impurities in the starting materials.
To diagnose the problem systematically, consider the following experimental tests:
-
Run a Control Reaction: Perform the reaction under identical conditions but substitute the sulfur-containing boronic acid with a non-sulfur-containing analogue (e.g., phenylboronic acid instead of thiopheneboronic acid). If this control reaction proceeds smoothly, it strongly suggests the sulfur moiety is the culprit.
-
Analyze the Boronic Acid: Ensure the purity of your sulfur-containing boronic acid. Commercially available or synthesized boronic acids can sometimes contain elemental sulfur or other sulfur-based impurities that are potent poisons. Purification via recrystallization or chromatography may be necessary.[4]
-
Catalyst Loading Study: Gradually increase the catalyst loading in the problematic reaction. A significant improvement in yield with higher loading is a classic sign that the catalyst is being consumed by a poisoning process.
Q3: Are all palladium catalysts and supports equally susceptible to sulfur poisoning?
A: No, the susceptibility to sulfur poisoning is significantly influenced by both the catalyst's support (in heterogeneous systems) and its ligand sphere (in homogeneous systems).
-
Influence of the Support: For supported palladium catalysts, the nature of the support material plays a key role. Some supports, like alumina (Al₂O₃), can act as "sulfur sinks," adsorbing sulfur species and buffering the active palladium sites from immediate poisoning.[5] In contrast, supports like silica (SiO₂) do not offer this protective effect, leading to more rapid deactivation.[5][6] Zirconia-supported catalysts have also shown improved thioresistance.[6]
-
Role of Ligands: In homogeneous catalysis, which is common for Suzuki-Miyaura reactions, the ligands coordinated to the palladium center are critical. Ligands can protect the metal center from poisoning through both steric and electronic effects.[7][8] Sterically bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands) are often more effective.[8][9] The steric bulk physically shields the palladium atom, making it harder for the sulfur atom to coordinate, while the high electron density on the ligand can make the palladium center less electrophilic and thus less susceptible to attack by the sulfur nucleophile.[8]
Section 2: Troubleshooting Guides for Failed Reactions
This section provides actionable, step-by-step guidance for overcoming common experimental failures.
Issue: My Suzuki-Miyaura reaction with a thiophene boronic acid is giving low to no yield.
When a typically robust reaction like the Suzuki-Miyaura coupling fails with a sulfur-containing substrate, a systematic approach is required. Follow this workflow to diagnose and solve the issue.
Caption: Mechanism of palladium catalyst deactivation by sulfur.
Q4: Is it possible to regenerate a catalyst that has been poisoned by sulfur?
A: For homogeneous catalysts used in solution-phase synthesis, regeneration is generally not practical or feasible. The sulfur-palladium bond is extremely strong, and the conditions required to break it (e.g., high temperatures or harsh chemical treatments) would likely decompose the catalyst complex and other molecules in the reaction mixture. [10][11]While some industrial, heterogeneous catalysts can be regenerated to some extent, these methods are not applicable to typical laboratory-scale organic synthesis. [1][12]The most effective strategy in a research setting is prevention through the methods described above.
Q5: Are there alternative coupling strategies that avoid using sulfur-containing boronic acids directly?
A: Yes. When a specific Suzuki-Miyaura coupling proves intractable despite extensive optimization, it is often more efficient to change the synthetic strategy. One powerful alternative is the desulfinative cross-coupling reaction . [13]In this approach, a heteroaryl sulfinate salt or a precursor like an allylsulfone is used in place of the boronic acid. These reagents can be coupled with aryl halides under palladium catalysis and often exhibit different reactivity profiles, successfully bypassing the poisoning issues associated with the corresponding boronic acids. [13]
References
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Kumar, S. N., et al. (n.d.). Techniques for Overcoming Sulfur Poisoning of Catalyst Employed in Hydrocarbon Reforming. ResearchGate. [Link]
-
Barbier, J., et al. (1990). Sulfur poisoning and regeneration of palladium-based catalysts. Part 1.—Dehydrogenation of cyclohexane on Pd/Al2O3 and Pd/SiO2–Al2O3 catalysts. Journal of the Chemical Society, Faraday Transactions. [Link]
-
Gasperini, M., et al. (2025). Ligand-Induced Activation of Single-Atom Palladium Heterogeneous Catalysts for Cross-Coupling Reactions. ACS Nano. [Link]
-
DCL Inc. (n.d.). Sulfur Poisoning and Regeneration of Pd Catalyst under Simulated Emission Conditions of Natural Gas Engine. [Link]
-
Cid, J., et al. (n.d.). Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. PMC - NIH. [Link]
-
(n.d.). STUDIES ON SUZUKI COUPLING REACTIONS OF LARGE STERICALLY HINDERED SUBSTRATES. ResearchGate. [Link]
-
Yeo, W. Y., et al. (2023). Development of fluorous boronic acid catalysts integrated with sulfur for enhanced amidation efficiency. PMC - NIH. [Link]
-
Gremminger, P., et al. (2025). Tracking Sulfur Poisoning of Pd/Al2O3 Catalysts for Methane Oxidation on Different Complexity Scales. ACS Publications. [Link]
-
Gac, W., et al. (2025). Sulphur poisoning of palladium catalysts used for methane combustion: Effect of the support. ResearchGate. [Link]
-
G.A.S. Dortmund. (n.d.). Detection of Catalyst Poisons. [Link]
-
Applied Catalysts. (2024). How to Prevent Catalyst Poisoning at the Industrial Scale. [Link]
-
Yeo, W. Y., et al. (2023). Development of fluorous boronic acid catalysts integrated with sulfur for enhanced amidation efficiency. RSC Publishing. [Link]
-
Willis, M. C., et al. (2025). Desulfinative Cross-Coupling as a Method to Overcome Problematic Suzuki–Miyaura Reactions of Pharmaceutically Relevant Heteroaromatic Boronates. ACS Medicinal Chemistry Letters. [Link]
-
Wang, D., et al. (n.d.). S(vi) in three-component sulfonamide synthesis: use of sulfuric chloride as a linchpin in palladium-catalyzed Suzuki–Miyaura coupling. PubMed Central. [Link]
-
Domke, K. F., et al. (n.d.). Unraveling Molecular Fingerprints of Catalytic Sulfur Poisoning at the Nanometer Scale with Near-Field Infrared Spectroscopy. PubMed Central. [Link]
-
Yeo, W. Y., et al. (2023). Development of fluorous boronic acid catalysts integrated with sulfur for enhanced amidation efficiency. ResearchGate. [Link]
-
Chen, D. Y.-K., et al. (n.d.). Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate. PubMed Central. [Link]
-
ChemCatBio. (n.d.). Three Sources of Catalyst Deactivation and How To Mitigate Them. [Link]
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Protsailo, L. V., & Franzen, S. (n.d.). Mechanisms of Catalyst Poisoning in Palladium-Catalyzed Cyanation of Haloarenes. Remarkably Facile C−N Bond Activation in the [(Ph3P)4Pd]/[Bu4N]+ CN- System. Journal of the American Chemical Society. [Link]
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Chemistry For Everyone. (2025). How Can You Prevent Catalyst Poisoning? YouTube. [Link]
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Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?[Link]
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Barham, J. P., & Glorius, F. (2021). Light-Mediated Sulfur–Boron Exchange. Organic Letters. [Link]
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Ragaini, V., et al. (2025). Metal Complexes Bearing Sulfur-Containing Ligands as Catalysts in the Reaction of CO 2 with Epoxides. MDPI. [Link]
-
Bolm, C., et al. (n.d.). Sulfur-Arylation of Sulfenamides via Chan-Lam Coupling with Boronic Acids: Access to High Oxidation State Sulfur Pharmacophores. PMC. [Link]
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Wikipedia. (n.d.). Catalyst poisoning. [Link]
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Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]
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Wang, D., et al. (2022). Research Progress on Sulfur Deactivation and Regeneration over Cu-CHA Zeolite Catalyst. [Link]
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Gorte, R. J., et al. (n.d.). An Examination of Sulfur Poisoning on Pd/Ceria Catalysts. University of Pennsylvania. [Link]
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Ragaini, V., et al. (2025). Metal Complexes Bearing Sulfur-Containing Ligands as Catalysts in the Reaction of CO2 with Epoxides. ResearchGate. [Link]
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Validation & Comparative
A Senior Application Scientist's Guide to the Spectroscopic Analysis of Products from 3-(Neopentyloxysulfonyl)phenylboronic Acid Reactions
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic chemistry, particularly in the realm of drug discovery and materials science, the Suzuki-Miyaura cross-coupling reaction stands as a cornerstone for the formation of carbon-carbon bonds.[1][2][3] The utility of 3-(neopentyloxysulfonyl)phenylboronic acid as a building block in these reactions is of growing interest. The neopentyl sulfonate group offers a unique combination of stability and electronic properties, making it a valuable moiety in the design of novel therapeutics and functional materials. This guide provides an in-depth comparison of the primary spectroscopic techniques for the characterization of products arising from reactions involving this versatile reagent. We will delve into the practical and theoretical considerations of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy, supplemented by a discussion of alternative analytical methodologies.
The Suzuki-Miyaura Reaction: A Brief Overview
The Suzuki-Miyaura coupling is a palladium-catalyzed reaction that joins an organoboron compound (like our subject molecule) with an organic halide or triflate.[4] The catalytic cycle is generally understood to involve three key steps: oxidative addition of the palladium(0) catalyst to the organic halide, transmetalation of the organoboron species to the palladium complex, and reductive elimination to form the new carbon-carbon bond and regenerate the catalyst.[1][5]
Caption: A simplified workflow for acquiring a ¹H NMR spectrum.
II. Mass Spectrometry (MS): Unveiling the Molecular Weight and Fragmentation
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. [6]It is a crucial tool for confirming the molecular weight of the synthesized product and can provide structural information through the analysis of fragmentation patterns.
Causality Behind Experimental Choices in MS
-
High-Resolution Mass Spectrometry (HRMS): This is the preferred method as it provides a highly accurate mass measurement, allowing for the determination of the elemental composition of the molecule. This is a definitive way to confirm that the desired product has been formed.
-
Ionization Technique: Electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI) are common soft ionization techniques suitable for these types of molecules. They typically produce the protonated molecule [M+H]⁺ or other adducts with minimal fragmentation, making it easy to identify the molecular ion. [7]* Tandem Mass Spectrometry (MS/MS): In this technique, the molecular ion is isolated and then fragmented. The resulting fragmentation pattern can provide valuable structural information.
Expected Mass Spectral Characteristics
For a product like 3-(neopentyloxysulfonyl)biphenyl, the mass spectrum would be expected to show a prominent molecular ion peak. The fragmentation pattern would likely involve cleavage of the sulfonate ester. A common fragmentation pathway for sulfonate esters is the loss of the alkyl group and SO₂. [7] Table 2: Predicted High-Resolution Mass Spectral Data for 3-(Neopentyloxysulfonyl)biphenyl
| Ion | Formula | Calculated m/z |
| [M+H]⁺ | C₁₇H₂₁O₃S⁺ | 305.1155 |
| [M+Na]⁺ | C₁₇H₂₀NaO₃S⁺ | 327.0974 |
Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
-
Sample Preparation: Prepare a dilute solution of the purified product (typically in the low µg/mL range) in a suitable solvent such as methanol or acetonitrile.
-
Instrument Setup:
-
Calibrate the mass spectrometer using a known standard.
-
Select the appropriate ionization mode (e.g., positive ion ESI).
-
Set the mass range to include the expected molecular weight of the product.
-
-
Data Acquisition: Infuse the sample solution into the mass spectrometer and acquire the spectrum.
-
Data Analysis:
-
Identify the molecular ion peak (e.g., [M+H]⁺, [M+Na]⁺).
-
Compare the measured accurate mass to the calculated mass for the expected molecular formula.
-
Caption: A general workflow for mass spectrometry analysis.
III. Infrared (IR) Spectroscopy: A Quick Check for Functional Groups
Infrared (IR) spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. [8][9]While not as structurally informative as NMR, it is a quick and simple method to confirm the presence of key functional groups.
Expected IR Absorption Bands
For a product containing the 3-(neopentyloxysulfonyl)phenyl group, the IR spectrum would be expected to show characteristic absorptions for the sulfonate group and the aromatic rings.
Table 3: Key IR Absorption Frequencies
| Functional Group | Characteristic Absorption (cm⁻¹) | Intensity |
| Sulfonate (S=O stretch) | 1350-1300 and 1175-1140 | Strong |
| Aromatic C-H stretch | 3100-3000 | Medium |
| Aromatic C=C stretch | 1600-1450 | Medium to Weak |
| Alkyl C-H stretch | 2960-2850 | Strong |
The presence of strong bands in the sulfonate region would be a key indicator of the successful incorporation of the 3-(neopentyloxysulfonyl)phenyl moiety. [10][11]
IV. Comparison of Spectroscopic Techniques
| Technique | Information Provided | Advantages | Disadvantages |
| NMR | Detailed structural connectivity, stereochemistry, quantitative analysis. [12] | Highly informative, non-destructive. | Lower sensitivity, requires larger sample amounts, more expensive instrumentation. |
| MS | Molecular weight, elemental composition (HRMS), fragmentation patterns. [6] | High sensitivity, small sample requirement. | Can be destructive, limited structural information from simple MS. |
| IR | Presence of functional groups. [8] | Fast, simple, inexpensive. | Limited structural information, complex spectra can be difficult to interpret. |
V. Alternative Analytical Methods
While spectroscopic methods are the primary tools for product characterization, other analytical techniques can provide complementary information, particularly regarding reaction progress and purity.
-
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for separating components of a mixture. [13]It is widely used to monitor the progress of a reaction by quantifying the disappearance of starting materials and the appearance of the product. [2][14]It is also the primary method for assessing the purity of the final product.
-
Capillary Electrophoresis (CE): CE is a high-resolution separation technique that can be used to analyze the components of a reaction mixture. [15][16]It offers very high separation efficiency and requires only minute amounts of sample.
-
Raman Spectroscopy: Raman spectroscopy, like IR, provides information about molecular vibrations. [17][18]It can be particularly useful for in-situ reaction monitoring as it is less susceptible to interference from aqueous solvents. [8]
Conclusion
The comprehensive analysis of products from reactions involving 3-(neopentyloxysulfonyl)phenylboronic acid relies on a synergistic application of multiple spectroscopic techniques. NMR spectroscopy provides the definitive structural elucidation, while high-resolution mass spectrometry confirms the molecular formula with high accuracy. Infrared spectroscopy offers a rapid and convenient method to verify the presence of key functional groups. When combined with chromatographic techniques for purity assessment and reaction monitoring, these spectroscopic methods provide a robust and self-validating system for the characterization of novel compounds, empowering researchers and drug development professionals to advance their scientific endeavors with confidence.
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Thananatthanachon, T., & Lecklider, T. (2018). Using Benchtop NMR Spectroscopy to Monitor Suzuki Coupling Reactions. AZoM. [Link]
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Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
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Slovak University of Technology in Bratislava. (n.d.). Coupling of capillary electrophoresis with reaction detection for the on-line evaluation of radical scavenging activity of analy. ResearchGate. [Link]
-
NROChemistry. (n.d.). Suzuki Coupling: Mechanism & Examples. [Link]
-
Common Organic Chemistry. (n.d.). Suzuki Reaction - Palladium Catalyzed Cross Coupling. [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
Miyabe, K. (2024). Moment analysis by affinity capillary electrophoresis for study of reaction kinetics between phenylboronic acid and monoccharide. Oxford Academic. [Link]
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Chemistry LibreTexts. (2024). 13.3: Chemical Shifts in ¹H NMR Spectroscopy. [Link]
-
NIST. (n.d.). Biphenyl. NIST WebBook. [Link]
-
Vapourtec. (2023). Liquid/liquid heterogeneous reaction monitoring: Insights into biphasic Suzuki-Miyaura cross-coupling. [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]
-
ACS Publications. (n.d.). Real-Time Monitoring of Aqueous Organic Reduction Reactions Using Ex Situ Fiber Optic Raman Spectroscopy. ACS Sustainable Chemistry & Engineering. [Link]
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National Institutes of Health. (n.d.). Synthesis and Evaluation of Biphenyl-1,2,3-Triazol-Benzonitrile Derivatives as PD-1/PD-L1 Inhibitors. [Link]
-
Wiley Analytical Science. (n.d.). Interpretation of Infrared Spectra, A Practical Approach. [Link]
-
National Institutes of Health. (2014). Rapid and Simultaneous Determination of Sulfonate Ester Genotoxic Impurities in Drug Substance by Liquid Chromatography Coupled to Tandem Mass Spectrometry: Comparison of Different Ionization Modes. [Link]
-
National Institutes of Health. (2018). Highly Efficient Method for Suzuki Reactions in Aqueous Media. ACS Omega. [Link]
-
CONICET. (2005). Spectral Assignments and Reference Data. [Link]
-
NIST. (n.d.). Biphenyl. NIST WebBook. [Link]
-
National Institutes of Health. (n.d.). Synthesis and Evaluation of Biphenyl-1,2,3-Triazol-Benzonitrile Derivatives as PD-1/PD-L1 Inhibitors. [Link]
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Chemistry Steps. (n.d.). NMR Chemical Shift Values Table. [Link]
-
National Institutes of Health. (n.d.). Quantitative Raman reaction monitoring using the solvent as internal standard. [Link]
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Frontiers. (n.d.). Biphenyls in Clusiaceae: Isolation, structure diversity, synthesis and bioactivity. [Link]
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YouTube. (2024). H1 NMR: Chemical Shift Overview and Practice Ranking Protons With Respect to Chemical Shift. [Link]
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UCLA. (n.d.). Table of Characteristic IR Absorptions. [Link]
-
CORE. (n.d.). 1H and 13C NMR spectra of 3-S-Alkyl-N-Phenyl 1,4-phenylenediamines and their cyclization products, 2H-1,4-benzothiazin-3(4H)-o. [Link]
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YouTube. (2024). How Mass Spectrometers Work | Organic Chemistry Lab Techniques. [Link]
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ResearchGate. (n.d.). Coupling of capillary electrophoresis with reaction detection for on-line determination of radical scavenging activity. [Link]
-
YouTube. (2024). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. [Link]
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University of Rochester. (n.d.). Copies of 1H, 13C, 19F NMR spectra. [Link]
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PhysicsOpenLab. (2022). Raman Spectroscopy of Organic and Inorganic Molecules. [Link]
-
University of Colorado Boulder. (n.d.). IR Absorption Table. [Link]
-
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-
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-
Specac Ltd. (n.d.). Interpreting Infrared Spectra. [Link]
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A Senior Application Scientist's Guide to LC-MS Analysis for Monitoring Suzuki Coupling with 3-(Neopentyloxysulfonyl)phenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic organic chemistry, the Suzuki-Miyaura cross-coupling reaction stands as a cornerstone for the formation of carbon-carbon bonds, a critical step in the synthesis of numerous pharmaceuticals and functional materials.[1][2] The reaction's versatility is, however, often met with challenges, particularly when employing sterically hindered or electronically complex substrates such as 3-(neopentyloxysulfonyl)phenylboronic acid. Monitoring the progress of such reactions with precision is paramount for optimization, yield maximization, and impurity profiling. This guide provides an in-depth comparison of analytical techniques, championing Liquid Chromatography-Mass Spectrometry (LC-MS) as the superior method for this application. It further details a robust, field-proven LC-MS protocol, grounded in scientific principles, to ensure reliable and reproducible results.
The Challenge of Monitoring Complex Suzuki Couplings
The Suzuki-Miyaura coupling involves a palladium-catalyzed reaction between an organoboron compound (like a boronic acid) and an organohalide.[3] The catalytic cycle, broadly understood to involve oxidative addition, transmetalation, and reductive elimination, can be influenced by a multitude of factors including the choice of catalyst, ligand, base, and solvent.[3] When dealing with substrates like 3-(neopentyloxysulfonyl)phenylboronic acid, the bulky neopentyloxysulfonyl group introduces significant steric hindrance, which can affect the reaction kinetics and potentially lead to the formation of unique byproducts. This complexity necessitates a highly sensitive and selective analytical method to accurately track the consumption of starting materials and the formation of the desired product alongside any impurities.
Comparative Analysis of Monitoring Techniques
While several techniques can be employed to monitor chemical reactions, their efficacy varies significantly when applied to the nuanced demands of complex Suzuki couplings.
| Analytical Technique | Advantages | Disadvantages | Suitability for this Application |
| Thin-Layer Chromatography (TLC) | Simple, rapid, and cost-effective for qualitative analysis.[4] | Low resolution, not quantitative, and difficult to differentiate between structurally similar compounds. Characterization requires offline techniques like scraping and extraction for MS analysis.[4] | Poor. Unsuitable for accurately monitoring reactions with multiple, potentially isomeric, components. |
| Gas Chromatography (GC) | High resolution for volatile and thermally stable compounds. | Requires derivatization for non-volatile compounds, which can introduce variability. High temperatures can cause degradation of thermally labile molecules. | Moderate. The sulfonyl group and boronic acid moiety may require derivatization. Potential for thermal degradation of reactants or products. |
| High-Performance Liquid Chromatography (HPLC) with UV Detection | Good separation capabilities for a wide range of compounds. Quantitative. | Co-elution of impurities with similar chromophores can lead to inaccurate quantification. Provides no mass information for peak identification. | Good. A significant improvement over TLC and GC, but lacks the specificity of mass detection for unambiguous peak identification and impurity profiling. |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Combines the powerful separation of HPLC with the high sensitivity and selectivity of mass spectrometry.[5] Provides molecular weight information for unequivocal peak identification and structural elucidation of unknowns.[6] | Higher initial instrument cost and complexity. Matrix effects can sometimes suppress ion signals.[5][7] | Excellent. The ideal technique for this application, offering the necessary sensitivity, selectivity, and structural information to fully characterize the reaction mixture. |
The Decisive Advantage of LC-MS
For monitoring the Suzuki coupling of 3-(neopentyloxysulfonyl)phenylboronic acid, LC-MS emerges as the unequivocal choice. Its ability to separate complex mixtures and provide mass information for each component allows for:
-
Accurate Quantification: Precise measurement of the starting materials, product, and byproducts, enabling reliable reaction profiling and kinetic studies.
-
Unambiguous Peak Identification: Confirmation of the desired product's identity through its molecular weight.
-
Impurity Profiling: Detection and identification of known and unknown impurities, which is critical for process optimization and regulatory compliance in drug development.[8]
-
Mechanistic Insights: In some cases, LC-MS can be used to detect and characterize reaction intermediates, providing valuable information about the reaction mechanism.[9]
Experimental Protocol: A Self-Validating LC-MS Method
This protocol is designed to be a robust starting point for monitoring the Suzuki coupling reaction. Method optimization will likely be necessary based on the specific aryl halide and reaction conditions employed.
1. Sample Preparation: The Foundation of Accurate Analysis
The goal of sample preparation is to dilute the reaction mixture to an appropriate concentration for LC-MS analysis while quenching the reaction to ensure the analyzed sample accurately reflects the reaction's progress at the time of sampling.
-
Step 1: Quenching. At designated time points, withdraw a small aliquot (e.g., 10 µL) of the reaction mixture. Immediately quench the reaction by diluting it into a larger volume (e.g., 1 mL) of a suitable solvent, such as acetonitrile or methanol. This rapid dilution effectively stops the reaction.
-
Step 2: Dilution. Perform a serial dilution of the quenched sample to a final concentration within the linear range of the instrument's detector. A typical starting point is a 100-fold to 1000-fold dilution.
-
Step 3: Filtration. Filter the diluted sample through a 0.22 µm syringe filter to remove any particulate matter that could clog the LC column.
2. LC-MS Instrumentation and Parameters: The Core of the Analysis
The following parameters provide a solid foundation for method development.
| Parameter | Recommendation | Rationale |
| LC System | High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system | Provides the necessary separation efficiency. |
| Column | C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size) | Offers good retention and separation for a wide range of organic molecules. |
| Mobile Phase A | 0.1% Formic acid in Water | Provides a proton source for positive ion mode electrospray ionization. |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile | The organic modifier for eluting compounds from the reversed-phase column. |
| Gradient | Start with a low percentage of B (e.g., 5%) and ramp up to a high percentage (e.g., 95%) over several minutes. | This allows for the separation of compounds with a range of polarities. |
| Flow Rate | 0.3 - 0.5 mL/min | A typical flow rate for a 2.1 mm ID column. |
| Column Temperature | 40 °C | Elevated temperature can improve peak shape and reduce viscosity. |
| Injection Volume | 1 - 5 µL | A small injection volume minimizes band broadening. |
| MS System | Quadrupole or Time-of-Flight (TOF) Mass Spectrometer | Quadrupoles are excellent for quantitative analysis, while TOF instruments provide high mass accuracy for formula determination.[6] |
| Ionization Source | Electrospray Ionization (ESI) | A soft ionization technique suitable for a wide range of polar and semi-polar molecules. |
| Ionization Mode | Positive and Negative Ion Mode | Run in both modes initially to determine which provides better sensitivity for all compounds of interest. |
| Data Acquisition | Full Scan Mode | To identify all ions present in the sample. Subsequently, Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) can be used for enhanced sensitivity and specificity in quantitative analysis. |
3. Data Analysis: Translating Data into Actionable Insights
-
Peak Integration: Integrate the chromatographic peaks corresponding to the starting materials, product, and any identified byproducts.
-
Calibration Curve: For quantitative analysis, prepare a calibration curve using standards of known concentrations for the reactants and the product.
-
Reaction Conversion Calculation: Calculate the percentage conversion of the limiting reagent at each time point using the peak areas.
-
Impurity Analysis: Identify and, if possible, quantify any impurities. The high mass accuracy of a TOF-MS can be used to propose elemental compositions for unknown impurities.
Visualizing the Process
To further clarify the workflow and the underlying chemical principles, the following diagrams are provided.
Caption: Generalized catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: Experimental workflow for LC-MS analysis of Suzuki coupling reactions.
Caption: Logical relationship and information content of analytical techniques.
Conclusion: Embracing Precision in Process Chemistry
In the demanding field of pharmaceutical and materials science, the ability to precisely monitor and control chemical reactions is not merely an academic exercise but a critical component of successful process development. For complex transformations like the Suzuki-Miyaura coupling of sterically encumbered substrates, LC-MS provides an unparalleled level of insight, enabling chemists to optimize reaction conditions, maximize yields, and ensure the purity of their final products. By adopting the principles and protocols outlined in this guide, researchers can confidently navigate the challenges of modern synthetic chemistry and accelerate the development of innovative new molecules.
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Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]
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Advion Inc. (n.d.). SUZUKI REACTION MONITORING Using Compact Mass Spectrometry with TLC Interface. Application Note. Retrieved from [Link]
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Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
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Rychnovsky, S. (2011, October 3). Masking Boronic Acids for Suzuki Coupling [Video]. YouTube. Retrieved from [Link]
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Gagnon, D., et al. (2021). Challenges and recent advances in quantitative mass spectrometry-based metabolomics. Mass Spectrometry Reviews, 40(5), 495-519. Retrieved from [Link]
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BioAgilytix. (n.d.). LC/MS Applications in Drug Development. Retrieved from [Link]
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Cravotto, G., et al. (2021). Eco-Friendly Physical Activation Methods for Suzuki–Miyaura Reactions. Catalysts, 11(1), 108. Retrieved from [Link]
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Thomas, A. A., et al. (2018). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 140(42), 13776-13787. Retrieved from [Link]
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ResearchGate. (n.d.). The Suzuki coupling reaction of arylbromides with phenylboronic acid. Retrieved from [Link]
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ResearchGate. (2020, January 1). Catalysts for Suzuki–Miyaura Coupling Reaction. Retrieved from [Link]
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Rahayu, U., et al. (2024). Development and validation of LC-MS/MS method for the determination of amikacin in human plasma and its application in adult hospitalized patients. Future Journal of Pharmaceutical Sciences, 10(1), 28. Retrieved from [Link]
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Wang, Y., et al. (2022). Pd Reaction Intermediates in Suzuki-Miyaura Cross-Coupling Characterized by Mass Spectrometry. Journal of the American Society for Mass Spectrometry, 33(3), 477-485. Retrieved from [Link]
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Anapharm Bioanalytics. (n.d.). Challenges in development of robust analytical methods for the quantitation of low molecular weight compounds by LC-MS/MS. Retrieved from [Link]
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Li, J., et al. (2018). Highly Efficient Method for Suzuki Reactions in Aqueous Media. ACS Omega, 3(7), 7844-7852. Retrieved from [Link]
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Indian Journal of Pharmaceutical Education and Research. (2022). LC-MS/MS Analytical Method Development and Validation for Determining Vinamidinium HexafluoroPhosphate Impurity in Etoricoxib. Retrieved from [Link]
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Akter, M., et al. (2024). Investigation of the Suzuki–Miyaura cross-coupling reaction on a palladium H-beta zeolite with DFT calculations. Scientific Reports, 14(1), 534. Retrieved from [Link]
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Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition, 46(29), 5559-5563. Retrieved from [Link]
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RSC Advances. (n.d.). Highly active and recyclable water soluble palladium(II) catalysts for Suzuki–Miyaura cross-coupling of 5-iodo-2′-deoxyuridine. Retrieved from [Link]
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ResearchGate. (2020, August 6). Applications of LC-MS Methodology: In the Development of Pharmaceuticals. Retrieved from [Link]
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Hu, C., et al. (2018). Challenges and emergent solutions for LC-MS/MS based untargeted metabolomics in diseases. Mass Spectrometry Reviews, 37(2), 128-143. Retrieved from [Link]
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MDPI. (2022, December 27). Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry. Retrieved from [Link]
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Guo, K., & Li, L. (2011). Progress and Challenges in Quantifying Carbonyl-Metabolomic Phenomes with LC-MS/MS. Journal of Analytical & Bioanalytical Techniques, S5. Retrieved from [Link]
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ResearchGate. (n.d.). The Suzuki coupling reactions of aryl bromides with phenylboronic acid. Retrieved from [Link]
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ResearchGate. (n.d.). STUDIES ON SUZUKI COUPLING REACTIONS OF LARGE STERICALLY HINDERED SUBSTRATES. Retrieved from [Link]
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Thomas, A. A., et al. (2018). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 140(42), 13776-13787. Retrieved from [Link]
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ChemOrgChem. (2024, May 4). Hydroboration| Suzuki-Miyaura Coupling| CSIR-NET 2022 Chemistry| Problem Solved |ChemOrgChem [Video]. YouTube. Retrieved from [Link]
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A Senior Application Scientist's Guide to Benchmarking 3-(Neopentyloxysulfonyl)phenylboronic Acid in Complex Molecule Synthesis
Introduction: Navigating the Nuances of Cross-Coupling in Modern Synthesis
The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands as a titan in the world of synthetic chemistry, celebrated for its robustness and broad functional group tolerance in forging carbon-carbon bonds.[1] First reported in 1979, its impact on the synthesis of pharmaceuticals, agrochemicals, and advanced materials is immeasurable, a fact underscored by its recognition with the 2010 Nobel Prize in Chemistry. The reaction's success hinges on the delicate interplay between an organohalide, a palladium catalyst, a base, and an organoboron species—most commonly, a boronic acid.[2]
The choice of boronic acid is a critical determinant of reaction outcome. Substituents on the aryl ring dictate the reagent's electronic and steric profile, profoundly influencing the kinetics and efficiency of the catalytic cycle, particularly the rate-determining transmetalation step.[3] In the synthesis of complex, polyfunctional molecules, chemists face a constant challenge: selecting a boronic acid that balances high reactivity with stability and selectivity.
This guide introduces 3-(Neopentyloxysulfonyl)phenylboronic acid , a reagent characterized by a unique combination of a potent electron-withdrawing sulfonyl group and a sterically demanding neopentyl moiety. As direct, comparative performance data for this specific reagent is scarce in peer-reviewed literature, this document serves as both a predictive analysis based on established chemical principles and a practical framework for its empirical evaluation. We will dissect its structural attributes, benchmark it against a curated set of commercially available alternatives using literature-derived data, and provide a robust experimental protocol for researchers to conduct their own definitive comparisons.
Reagent Profile: 3-(Neopentyloxysulfonyl)phenylboronic Acid
At the heart of this reagent lie two key functional groups that define its predicted chemical behavior:
-
The 3-(Sulfonyl) Group: The sulfonyl moiety is a strong electron-withdrawing group (EWG). This has a significant electronic impact on the phenyl ring, decreasing the nucleophilicity of the ipso-carbon attached to the boron atom. In the context of the Suzuki-Miyaura mechanism, this reduced nucleophilicity can slow the rate of transmetalation, the step where the organic group is transferred from boron to the palladium center.[3]
-
The Neopentyl Ester: The neopentyl group, -CH₂C(CH₃)₃, is exceptionally bulky. This steric hindrance can play multiple roles. It may physically impede the approach of the boronic acid to the palladium complex, further slowing transmetalation. However, this bulk can also confer advantages, such as increasing the reagent's shelf-life and stability by protecting the boronic acid moiety from unwanted side reactions like protodeboronation, a common issue with electron-deficient boronic acids.[4]
This duality makes 3-(Neopentyloxysulfonyl)phenylboronic acid an intriguing candidate for specific synthetic challenges where stability and controlled reactivity are paramount, potentially at the cost of reaction speed.
Comparative Benchmarking Against Standard Boronic Acids
To objectively frame the potential performance of 3-(Neopentyloxysulfonyl)phenylboronic acid, we must compare its hypothesized characteristics against well-documented analogues. The following reagents were selected to represent a spectrum of electronic and steric properties.
Table 1: Performance of Comparator Boronic Acids in Representative Suzuki-Miyaura Reactions (Literature Data)
| Boronic Acid | Key Feature | Coupling Partner | Product Yield | Reference |
| Phenylboronic Acid | Baseline (Unsubstituted) | 4-Bromoacetophenone | High Yield | [5] |
| 3-(Methylsulfonyl)phenylboronic acid | Electronic Analogue (EWG) | 1-Bromo-3-(methylsulfonyl)benzene | 92.5% | [1] |
| 3-Formylphenylboronic acid | Standard EWG | Nitro-perylenediimide | 81% | [6] |
| 3-Methoxyphenylboronic acid | Standard EDG | Iodobenzene | 98% | [7] |
| Sterically Hindered Boronic Acids (General) | Steric Hindrance | Various Aryl Bromides | Variable (Protocol Dependent) | [8] |
Note: Yields are highly dependent on the specific substrates, catalyst, ligand, base, and solvent used. This table provides representative data points to establish a general performance expectation.
This data suggests that boronic acids with strong electron-withdrawing groups, such as the methylsulfonyl and formyl analogues, are highly effective coupling partners, capable of producing excellent yields. The near-quantitative yield observed with the electron-donating methoxy-substituted boronic acid is also consistent with established principles. The performance of our target reagent is therefore predicted to be a trade-off between the reliable, albeit potentially slower, reactivity of an EWG-substituted boronic acid and the modulating steric effects of the neopentyl group.
Mechanistic Insights: The "Why" Behind Performance
To understand the causality behind experimental outcomes, we must examine the Suzuki-Miyaura catalytic cycle. The reaction proceeds through three primary steps: oxidative addition, transmetalation, and reductive elimination.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
The performance of 3-(Neopentyloxysulfonyl)phenylboronic acid is most likely differentiated in the transmetalation step. Here's why:
-
Oxidative Addition: This step involves the aryl halide and the palladium catalyst. The choice of boronic acid has no direct influence here. The reactivity order is typically I > Br > OTf >> Cl.[9]
-
Transmetalation: This is the crucial step where the boronic acid's properties matter most. For the transfer to occur, the boronic acid must be activated by a base to form a more nucleophilic "ate" complex (e.g., [Ar'B(OH)₃]⁻).[2]
-
Electronic Effect: The electron-withdrawing sulfonyl group on our target molecule reduces the electron density on the phenyl ring. This makes the ipso-carbon less nucleophilic, which can slow down its transfer to the electropositive palladium(II) center, potentially requiring more forcing conditions (higher temperature or longer reaction times) compared to an electron-rich boronic acid like 3-methoxyphenylboronic acid.
-
Steric Effect: The bulky neopentyl group can create a "steric shield" around the boronate complex. This may hinder the optimal geometric arrangement required for the transfer of the aryl group to the palladium center, a known challenge for sterically encumbered coupling partners.[10]
-
-
Reductive Elimination: In this final step, the newly formed biaryl product is expelled from the palladium center, regenerating the Pd(0) catalyst. While the nature of the coupled aryl groups can influence this step, it is less sensitive to the initial choice of boronic acid substituent compared to transmetalation.
Therefore, we can hypothesize that reactions involving 3-(Neopentyloxysulfonyl)phenylboronic acid may require more carefully optimized conditions—such as the use of highly active palladium catalysts with bulky phosphine ligands (e.g., SPhos, XPhos) and stronger bases—to overcome the combined electron-withdrawing and sterically hindering effects.[11]
A Self-Validating Protocol for Empirical Benchmarking
To move from hypothesis to empirical fact, a direct comparative experiment is necessary. The following protocol is designed as a self-validating system to benchmark the performance of 3-(Neopentyloxysulfonyl)phenylboronic acid against the selected alternatives.
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A Researcher's Guide to Boronic Acid Protection: A Head-to-Head Comparison
Introduction: The Challenge of Handling Boronic Acids
In the landscape of modern organic synthesis, boronic acids and their derivatives are indispensable tools. Their prominence is largely due to the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, a cornerstone of carbon-carbon bond formation in academic and industrial laboratories alike.[1][2] However, the utility of boronic acids is often hampered by their inherent instability. Many are susceptible to decomposition pathways such as protodeboronation, oxidation, and the formation of trimeric boroxine anhydrides, which complicates their storage, handling, purification, and reactivity.[1][3][4]
To overcome these challenges, the boron moiety is frequently "protected" by converting it into a more stable derivative. This strategy not only enhances shelf-life but also allows for multi-step synthetic sequences where the boronic acid must endure various reaction conditions unscathed. This guide provides a head-to-head comparison of the most prevalent boronic acid protecting groups, offering field-proven insights and experimental data to help researchers select the optimal protecting group for their specific synthetic challenge.
The Contenders: An Overview of Common Protecting Groups
The choice of a protecting group is dictated by a trade-off between stability and reactivity. An ideal group should be easy to install, robust enough to withstand a range of chemical environments, and readily cleaved under mild, selective conditions. The most common strategies involve the formation of boronate esters or coordinatively saturated boron species.
We will focus on four key players that represent the spectrum of available options: the workhorse Pinacol (pin) esters, the exceptionally robust N-methyliminodiacetic acid (MIDA) boronates, the easily cleaved Diethanolamine (DEA) adducts, and the crystalline Trifluoroborate (BF₃K) salts.
Performance Metrics: A Head-to-Head Comparison
The selection of a protecting group is a critical experimental decision. We will compare the leading candidates based on three core performance axes: Stability & Handling, Ease of Formation, and Conditions for Cleavage.
Stability and Handling
A primary motivation for using a protecting group is to transform a transient or difficult-to-handle boronic acid into a stable, well-behaved solid.
-
Benchtop & Chromatographic Stability: This is where MIDA boronates truly excel. They are typically free-flowing, crystalline solids that are indefinitely stable on the benchtop under air.[1][5] Crucially, they are compatible with silica gel chromatography, a feature that greatly simplifies purification.[5][6] Many free boronic acids, in contrast, can show significant decomposition after just a couple of weeks on the bench.[1]
-
Pinacol esters are the most popular protecting group and are generally considered stable enough for purification by column chromatography.[3] However, this process can be challenging and may lead to decomposition or yield loss, especially with prolonged exposure to silica.[3][7]
-
Trifluoroborates are highly crystalline salts known for their stability towards oxidation.[3]
-
DEA adducts are primarily used as intermediates for purification and are not intended for long-term stability in diverse reaction conditions.
Formation (Protection Chemistry)
The ease and efficiency of the protection step are paramount. The conditions must be mild enough to not degrade the substrate.
-
Pinacol esters are widely used due to their straightforward formation. They can be prepared by condensation of a boronic acid with pinacol, often with azeotropic removal of water, or synthesized directly through methods like the Miyaura borylation.[3]
-
MIDA boronates were traditionally synthesized via high-temperature dehydrative condensation, which is incompatible with sensitive substrates.[8] However, modern protocols have made their formation much more accessible. A convenient method involves simply heating the boronic acid with N-methyliminodiacetic acid in a solvent like DMF.[9] Even milder methods using MIDA anhydride have been developed for particularly delicate molecules.[8][10]
-
DEA adducts are exceptionally easy to form. They are typically generated by mixing a pinacol boronate ester with diethanolamine in a non-polar solvent like diethyl ether. The DEA-boron adduct often precipitates from the solution as a stable solid, which can be easily collected by filtration.[11]
Cleavage (Deprotection Chemistry)
The ability to remove the protecting group under mild and specific conditions is what gives a protecting group its strategic value.
-
MIDA boronates are cleaved under exceptionally mild aqueous basic conditions, such as 1M NaOH or even sodium bicarbonate at room temperature, to release the free boronic acid.[1] This orthogonality is a key advantage, as the MIDA group is stable to acidic conditions.[12] This predictable cleavage allows for a "slow release" of the unstable boronic acid in situ during a subsequent reaction, which can suppress common side reactions like protodeboronation.[6]
-
Pinacol esters can be notoriously difficult to deprotect.[3] Cleavage often requires harsh acidic conditions and heating.[3] Milder, multi-step alternatives are often employed, such as oxidative cleavage with sodium periodate (NaIO₄) or conversion to an intermediate trifluoroborate salt followed by hydrolysis.[3][11][13]
-
DEA adducts are readily hydrolyzed back to the boronic acid under mild aqueous acidic conditions (e.g., 0.1M HCl).[11] Their lability to acid provides a convenient pathway for deprotection when the basic conditions required for MIDA cleavage are not suitable.
-
Trifluoroborates are typically cleaved with a Lewis acid (like SiCl₄) or under aqueous acidic conditions to liberate the boronic acid.
Data Summary: Comparative Performance at a Glance
| Protecting Group | Key Advantages | Common Formation Conditions | Standard Deprotection Conditions | Chromatographic Stability |
| Pinacol (Bpin) | Workhorse, widely available, can be used directly in some couplings.[3] | Condensation with pinacol; Miyaura borylation.[3] | Often difficult; acidic hydrolysis, NaIO₄, or conversion to BF₃K.[3][11] | Moderate; can be challenging.[7] |
| MIDA | Exceptional benchtop and chromatographic stability; enables iterative cross-coupling.[1][6] | Heat with MIDA in DMF; or use MIDA anhydride for sensitive substrates.[8][9] | Mild aqueous base (e.g., 1M NaOH, NaHCO₃) at room temperature.[1][3] | Excellent.[5][6] |
| DEA | Excellent for purification; easy to form and cleave. | Mix pinacol ester with diethanolamine in ether.[11] | Mild aqueous acid (e.g., 0.1M HCl).[11] | Not applicable (used as intermediate). |
| Trifluoroborate (BF₃K) | Highly crystalline, stable solids.[3] | Reaction with KHF₂.[14] | Aqueous acid or Lewis acid. | Good. |
Field-Proven Experimental Protocols
Theoretical knowledge must be paired with robust, reproducible protocols. Here, we provide step-by-step methodologies for key transformations, explaining the causality behind the experimental choices.
Protocol 1: Synthesis of a MIDA Boronate
This protocol utilizes a convenient method for converting a boronic acid into its highly stable MIDA boronate counterpart.[9]
Methodology:
-
Reaction Setup: In a suitable reaction vial, combine the boronic acid (1.0 mmol, 1.0 eq) and N-methyliminodiacetic acid (1.0 mmol, 1.0 eq). Add anhydrous DMF (1 mL).
-
Causality: Anhydrous DMF is used as a high-boiling polar aprotic solvent to facilitate the dehydrative condensation. The removal of water drives the equilibrium towards the product.
-
-
Heating: Seal the vial and heat the mixture to 160 °C for 10 minutes.
-
Causality: The high temperature provides the activation energy needed for the condensation reaction to proceed rapidly.
-
-
Workup - Step 1 (Aqueous): After cooling to room temperature, remove the DMF under high vacuum. Suspend the resulting residue in deionized water (5 mL) and sonicate for 10 minutes.
-
Causality: This step precipitates the water-insoluble MIDA boronate while dissolving any remaining water-soluble starting materials or impurities. Sonication helps to break up clumps and ensure a fine, easily filterable precipitate.
-
-
Isolation - Step 1: Collect the solid by vacuum filtration.
-
Workup - Step 2 (Organic): Suspend the collected solid in diethyl ether (5 mL) and sonicate for another 10 minutes.
-
Causality: This ether wash serves to remove any non-polar organic impurities that may have co-precipitated with the product, yielding the pure MIDA boronate.
-
-
Isolation - Step 2: Collect the final product, a pure, colorless solid, by vacuum filtration and dry thoroughly.
Protocol 2: The Strategic Deprotection of Pinacol Boronates via DEA Adducts
Direct hydrolysis of pinacol boronates can be low-yielding and require harsh conditions.[15] This superior two-step protocol leverages the formation of a labile diethanolamine (DEA) intermediate to achieve clean deprotection under mild conditions.[11]
Methodology:
Step A: Formation of the DEA Adduct
-
Reaction Setup: Dissolve the pinacol boronate ester (1.0 eq) in diethyl ether.
-
Adduct Formation: Add diethanolamine (1.1 eq) to the solution at room temperature.
-
Causality: The nitrogen and two hydroxyl groups of DEA form a stable, dative-bonded tridentate complex with the boron atom, displacing the pinacol.
-
-
Isolation: A white precipitate of the DEA-boronate adduct typically forms within minutes. Continue stirring for approximately 30 minutes to ensure complete conversion. Collect the precipitate by vacuum filtration, wash with ether, and dry.
-
Causality: The high stability and often low solubility of the DEA adduct in non-polar solvents make its isolation straightforward, effectively purifying the boron-containing compound from non-boronated impurities.
-
Step B: Hydrolysis to the Boronic Acid
-
Hydrolysis: Treat the isolated DEA-boronate adduct with 0.1M aqueous HCl. Stir for 20-30 minutes at room temperature.
-
Causality: Under mild acidic conditions, the B-N and B-O bonds of the DEA adduct are readily hydrolyzed, liberating the free boronic acid. The diethanolamine byproduct is protonated and becomes highly water-soluble.
-
-
Extraction & Isolation: Extract the aqueous mixture with an appropriate organic solvent (e.g., ethyl acetate). The organic layers contain the desired boronic acid, which can be isolated after drying and evaporation of the solvent.
Application Spotlight: Enabling Iterative Cross-Coupling with MIDA Boronates
The true power of an orthogonal protecting group strategy is realized in complex, multi-step syntheses. The stability of MIDA boronates to anhydrous cross-coupling conditions makes them the enabling technology for Iterative Cross-Coupling (ICC) .[5] This powerful platform allows for the programmed, Lego-like assembly of complex molecules from simple bifunctional building blocks.
The process involves a bifunctional building block, such as a haloaryl MIDA boronate. The halide end can participate in a Suzuki-Miyaura coupling while the MIDA-protected boron remains inert.[1] After the coupling, a simple basic workup cleaves the MIDA group, revealing a new boronic acid on the now-larger molecule. This new boronic acid is then ready to engage in a second coupling reaction, enabling the sequential and controlled construction of complex molecular architectures.
Conclusion and Recommendations
There is no single "best" protecting group for boronic acids; the optimal choice is application-dependent. By understanding the distinct advantages and limitations of each, researchers can make informed decisions to streamline their synthetic efforts.
-
For maximum stability, purification via chromatography, and use in iterative synthesis , MIDA boronates are the clear choice. Their robust nature and orthogonal, mild deprotection conditions are unmatched.
-
For routine Suzuki-Miyaura reactions where the boronate ester is intended to be the active coupling partner and a separate deprotection step is undesirable, pinacol esters remain the convenient and economical workhorse.
-
When faced with a difficult-to-deprotect pinacol ester , the two-step conversion through a DEA adduct offers a mild and highly effective solution for liberating the free boronic acid.
-
For applications requiring highly crystalline, stable derivatives for long-term storage or specific reactivity profiles, trifluoroborates offer a valuable alternative.
By mastering the strategic use of these protecting groups, chemists can unlock the full potential of organoboron chemistry, paving the way for the efficient and innovative synthesis of the next generation of pharmaceuticals, materials, and fine chemicals.
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- ChemRxiv.
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Safety Operating Guide
A Researcher's Guide to the Safe Disposal of 3-(Neopentyloxysulfonyl)phenylboronic Acid
For the modern researcher engaged in drug development and organic synthesis, the responsible management of chemical reagents is as crucial as the innovative science they enable. This guide provides a detailed protocol for the proper disposal of 3-(neopentyloxysulfonyl)phenylboronic acid, ensuring the safety of laboratory personnel and the protection of our environment. The procedures outlined herein are grounded in established safety protocols and an understanding of the compound's specific chemical properties.
Hazard Identification and Risk Assessment: Understanding the "Why"
Before any handling or disposal, a thorough understanding of the hazards associated with 3-(neopentyloxysulfonyl)phenylboronic acid is paramount. This compound, while a valuable synthetic building block, presents several health risks that dictate our safety and disposal protocols.
Based on available safety data, this compound is classified with the following hazards:
-
Harmful if swallowed (H302): Ingestion can lead to adverse health effects.
-
Causes skin irritation (H315): Direct contact with the skin can cause redness, itching, and inflammation.
-
Causes serious eye irritation (H319): Contact with the eyes can result in significant damage.
-
May cause respiratory irritation (H335): Inhalation of the dust can irritate the respiratory tract.
The boronic acid functional group, while essential for its reactivity in cross-coupling reactions, warrants careful handling. Boronic acids as a class are generally considered irritants. The sulfonyl group is relatively stable, but its presence contributes to the overall chemical properties of the molecule. Our disposal strategy is therefore designed to mitigate these irritant and toxic properties.
Key Chemical and Safety Data Summary
| Property | Value | Source |
| Chemical Name | 3-(Neopentyloxysulfonyl)phenylboronic acid | - |
| CAS Number | 1236191-14-2 | Fluorochem |
| Molecular Formula | C₁₁H₁₇BO₅S | Fluorochem |
| Physical State | Solid (powder) | General knowledge |
| GHS Hazard Codes | H302, H315, H319, H335 | Fluorochem |
| Hazard Class | Irritant, Harmful | Fluorochem |
Personal Protective Equipment (PPE): Your First Line of Defense
Given the irritant nature of 3-(neopentyloxysulfonyl)phenylboronic acid, especially in its powdered form, a stringent PPE protocol is non-negotiable. The goal is to create a complete barrier between the researcher and the chemical.[1][2][3][4][5]
-
Eye and Face Protection: Chemical safety goggles are mandatory.[1][2][3] When handling larger quantities or when there is a significant risk of dust generation, a face shield worn over safety goggles is required.[2][3]
-
Skin Protection: A flame-resistant lab coat must be worn and fully fastened. Nitrile gloves are the minimum requirement for handling this compound.[2] It is crucial to check the manufacturer's glove compatibility chart for breakthrough times. Always inspect gloves for any signs of degradation or punctures before use.
-
Respiratory Protection: All handling of the solid material that could generate dust must be performed in a certified chemical fume hood.[6] If a fume hood is not available or if dust generation is unavoidable, a NIOSH-approved respirator with a particulate filter (e.g., N95 or P100) is necessary.
Spill Management: A Calm and Methodical Approach
Accidental spills, while undesirable, can be managed safely and effectively with proper preparation. The immediate priority is to contain the spill and prevent exposure to personnel.
For a small, contained spill of solid 3-(neopentyloxysulfonyl)phenylboronic acid:
-
Alert and Isolate: Immediately alert colleagues in the vicinity and restrict access to the affected area.
-
Ventilate: Ensure the chemical fume hood is operational to control dust.[7]
-
Don PPE: If not already worn, put on the full PPE ensemble described in Section 2.
-
Contain and Absorb: Gently cover the spill with a dry, inert absorbent material such as sand, vermiculite, or a commercial spill absorbent.[8][9] Avoid using materials that could react with the compound. Do not use water, as this could create a solution that is harder to contain.
-
Collect: Carefully sweep or scoop the absorbed material into a clearly labeled, sealable hazardous waste container.[7][8][9] Use non-sparking tools if there is any concern about static discharge.
-
Decontaminate: Wipe the spill area with a cloth dampened with a suitable solvent (e.g., isopropanol or ethanol), followed by soap and water. All cleaning materials must be disposed of as hazardous waste.
-
Report: Document the spill and the cleanup procedure in the laboratory's safety records.
Disposal Protocol: A Step-by-Step Guide
The guiding principle for the disposal of 3-(neopentyloxysulfonyl)phenylboronic acid is to treat it as a hazardous chemical waste stream from the point of generation to its final disposal.[10][11] Never dispose of this chemical down the drain or in the regular trash.[11]
Step 1: Waste Segregation - The Cornerstone of Safe Disposal
Proper segregation of chemical waste is critical to prevent dangerous reactions and to ensure compliant disposal.[12][13]
-
Solid Waste: All solid waste contaminated with 3-(neopentyloxysulfonyl)phenylboronic acid, including the original container (if empty), weighing paper, contaminated gloves, and spill cleanup materials, must be placed in a designated, sealed, and clearly labeled "Solid Hazardous Waste" container.[14][15] This container should be made of a compatible material (e.g., a high-density polyethylene pail).
-
Liquid Waste: If the compound is used in a reaction and is part of a liquid waste stream, it must be segregated based on the solvent.
-
Non-Halogenated Solvent Waste: Solutions containing this compound in solvents like methanol, ethanol, or acetone should be collected in a designated "Non-Halogenated Solvent Waste" container.
-
Halogenated Solvent Waste: Solutions in solvents such as dichloromethane or chloroform must be collected in a separate "Halogenated Solvent Waste" container.
-
-
Aqueous Waste: While this compound has low water solubility, any aqueous solutions containing it should be collected as "Aqueous Hazardous Waste." Do not dispose of this down the sanitary sewer.
Step 2: Container Management and Labeling
All waste containers must be managed in accordance with EPA and OSHA regulations.[16][17][18]
-
Container Selection: Use only containers that are in good condition and are compatible with the chemical waste.[5][12]
-
Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name of all contents (no abbreviations), and the approximate concentrations.[11][15]
-
Closure: Keep waste containers securely closed at all times, except when adding waste.[11]
-
Storage: Store waste containers in a designated satellite accumulation area that is under the control of laboratory personnel.[13] Ensure secondary containment is used to prevent the spread of material in case of a leak.
Disposal Workflow Diagram
Caption: Decision workflow for the proper segregation and disposal of 3-(Neopentyloxysulfonyl)phenylboronic acid waste.
Step 3: Final Disposal
The final step is to arrange for the collection of the hazardous waste by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[19] Do not attempt to treat or neutralize this chemical waste unless it is part of a well-defined and approved experimental procedure.[10]
Conclusion: A Culture of Safety
The proper disposal of 3-(neopentyloxysulfonyl)phenylboronic acid is a critical component of responsible laboratory practice. By understanding the hazards, utilizing appropriate personal protective equipment, being prepared for spills, and adhering to a strict waste segregation and disposal protocol, researchers can ensure a safe working environment and maintain compliance with all relevant regulations. This commitment to safety not only protects individuals but also upholds the integrity of the scientific community.
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Indiana University. (n.d.). In-Lab Disposal Methods: Waste Management Guide. Protect IU. Retrieved from [Link]
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ACS Material. (2020, July 14). PPE and Safety for Chemical Handling. Retrieved from [Link]
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U.S. Environmental Protection Agency. (2025, November 25). Regulations for Hazardous Waste Generated at Academic Laboratories. Retrieved from [Link]
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Northumbria University. (n.d.). Safe Disposal of Chemical Waste. Sustainability Exchange. Retrieved from [Link]
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The City University of New York. (2023, May). Laboratory Chemical Spill Cleanup and Response Guide. Retrieved from [Link]
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U.S. Environmental Protection Agency. (n.d.). Where is the Managing Hazardous Waste at Academic Laboratories Rule in Effect? Retrieved from [Link]
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University of California, Merced. (n.d.). Choosing The Correct PPE. Environmental Health & Safety. Retrieved from [Link]
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National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from [Link]
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American Chemical Society. (n.d.). Regulation of Laboratory Waste. Retrieved from [Link]
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Reed College. (n.d.). Hazardous Laboratory Chemicals Disposal Guide. Retrieved from [Link]
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SAMS Solutions. (2024, August 27). Protective Gear for Chemical Handling Must-Have Equipment. Retrieved from [Link]
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Princeton University. (n.d.). Chemical Waste: Solids. Office of Environmental Health and Safety. Retrieved from [Link]
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U.S. Government Publishing Office. (n.d.). 40 CFR Part 262 Subpart K -- Alternative Requirements for Hazardous Waste Determination and Accumulation of Unwanted Material for Laboratories Owned by Eligible Academic Entities. eCFR. Retrieved from [Link]
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U.S. Department of Health and Human Services. (n.d.). Personal Protective Equipment (PPE). CHEMM. Retrieved from [Link]
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MCF Environmental Services. (2024, November 4). Does Your College Have a Lab Pack Waste and Hazardous Waste Management Plan? Retrieved from [Link]
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J&K Scientific LLC. (2021, September 2). Chemical spill cleanup procedures. Retrieved from [Link]
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Personal protective equipment for handling 3-(Neopentyloxysulfonyl)phenylboronic acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides essential, immediate safety and logistical information for handling 3-(Neopentyloxysulfonyl)phenylboronic acid in a laboratory setting. As Senior Application Scientists, our goal is to empower you with the knowledge to work safely and effectively, ensuring both personal safety and the integrity of your research. This document is structured to provide a deep, logical understanding of the required precautions, moving beyond a simple checklist to explain the why behind each recommendation.
Hazard Assessment: Understanding the Compound
-
Phenylboronic Acid Moiety : Boronic acids as a class are known to be potential irritants. Phenylboronic acid, the parent compound, is classified as harmful if swallowed.[1][2][3] It can cause skin and serious eye irritation.[4][5] Furthermore, some boronic acids and their derivatives have been identified as a novel class of bacterial mutagens, warranting careful handling to minimize exposure.[6] Boronic acids are also susceptible to oxidative damage.[7]
-
Neopentyloxysulfonyl Moiety : Sulfonyl-containing compounds can vary in their hazardous properties. In the absence of specific data, it is prudent to treat this functional group with caution, assuming it may contribute to the overall irritant properties of the molecule.
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is crucial when handling 3-(Neopentyloxysulfonyl)phenylboronic acid. The following table outlines the recommended PPE for various laboratory operations.
| Operation | Eye Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and preparing solutions | Safety glasses with side shields or chemical splash goggles.[1] | Chemical-resistant gloves (e.g., nitrile), double-gloving is recommended.[8] | Long-sleeved lab coat.[9] | N95 respirator if handling powder outside of a certified chemical fume hood.[10] |
| Running reactions and work-up | Chemical splash goggles.[9] | Chemical-resistant gloves, changed regularly. | Chemical-resistant apron over a lab coat. | Work in a certified chemical fume hood. |
| Handling spills | Chemical splash goggles and a face shield.[8][9] | Heavy-duty chemical-resistant gloves. | Chemical-resistant coveralls or "bunny suit".[8] | A respirator with appropriate cartridges may be necessary depending on the spill size.[8] |
The Rationale Behind the PPE Selection:
-
Eye Protection : The risk of splashes or airborne particles necessitates robust eye protection. Standard safety glasses may not provide adequate protection from splashes from all angles, hence the recommendation for side shields or goggles.[1]
-
Hand Protection : Double gloving minimizes the risk of exposure due to tears or permeation of a single glove layer.[8] It is critical to inspect gloves before use and to use proper removal techniques to avoid skin contact with the outer surface of the contaminated glove.[1]
-
Body Protection : A lab coat protects the skin and personal clothing from minor spills and contamination.[9] For larger scale operations or situations with a higher risk of splashing, a chemical-resistant apron provides an additional barrier.
-
Respiratory Protection : Inhalation of fine powders can lead to respiratory irritation.[11] An N95 respirator offers protection against airborne particulates.[10] However, the primary method of controlling inhalation exposure is to handle the solid compound within a certified chemical fume hood.
Step-by-Step Guide to Safe Handling
The following workflow is designed to minimize exposure and ensure safe handling of 3-(Neopentyloxysulfonyl)phenylboronic acid throughout your experimental process.
Caption: A logical workflow for the safe handling of 3-(Neopentyloxysulfonyl)phenylboronic acid.
Disposal Plan: Environmental Responsibility
Proper disposal of chemical waste is paramount to ensure the safety of all laboratory personnel and to protect the environment.
Waste Categorization:
-
Solid Waste : Unused 3-(Neopentyloxysulfonyl)phenylboronic acid, and any grossly contaminated items (e.g., weigh boats, contaminated gloves) should be collected in a dedicated, labeled hazardous waste container.
-
Liquid Waste : Solutions containing 3-(Neopentyloxysulfonyl)phenylboronic acid and halogenated or non-halogenated solvents from reactions and work-ups should be collected in separate, appropriately labeled hazardous waste containers.
-
Aqueous Waste : Small amounts of dilute, neutralized aqueous waste may be permissible for drain disposal, but this is highly dependent on local regulations.[12][13][14][15] It is always best to consult your institution's Environmental Health and Safety (EHS) office before disposing of any chemical waste down the drain. For larger volumes or more concentrated solutions, treat as hazardous liquid waste.
Disposal Workflow:
Caption: Decision-making workflow for the proper disposal of waste generated from handling 3-(Neopentyloxysulfonyl)phenylboronic acid.
Neutralization : While boric acid can be neutralized with a mild base like sodium bicarbonate, this should only be performed if you are certain it is a safe and compliant procedure according to your local regulations.[12] Always wear appropriate PPE during neutralization.
Emergency Procedures: Be Prepared
Spills : In the event of a spill, evacuate the immediate area and alert your colleagues and supervisor. For small spills, trained personnel wearing appropriate PPE can use a chemical spill kit to absorb the material.[2][3] For larger spills, evacuate the lab and contact your institution's EHS office immediately.
Exposure :
-
Skin Contact : Immediately wash the affected area with soap and plenty of water for at least 15 minutes.[16] Remove contaminated clothing. Seek medical attention if irritation persists.
-
Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[16] Seek immediate medical attention.
-
Inhalation : Move the affected person to fresh air. If they are not breathing, give artificial respiration.[16] Seek medical attention.
-
Ingestion : Do NOT induce vomiting. Wash out the mouth with water.[3] Seek immediate medical attention.
By adhering to these guidelines, you can significantly mitigate the risks associated with handling 3-(Neopentyloxysulfonyl)phenylboronic acid. Always prioritize safety and consult your institution's EHS office with any specific questions or concerns.
References
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A&C Chemicals. (2024). Phenylboronic acid Safety Data Sheet. Retrieved from [Link]
-
Carl ROTH. (2020). Phenylboronic acid Safety Data Sheet. Retrieved from [Link]
-
Provista. (2022). 8 Types of PPE to Wear When Compounding Hazardous Drugs. Retrieved from [Link]
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Lab Alley. (n.d.). How To Safely Dispose of Boric Acid. Retrieved from [Link]
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GERPAC. (n.d.). Personal protective equipment for preparing toxic drugs. Retrieved from [Link]
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Windsor, I. W., et al. (2021). Boronic acid with high oxidative stability and utility in biological contexts. PNAS. Retrieved from [Link]
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Lab Alley. (n.d.). Boric Acid Safety & Hazards. Retrieved from [Link]
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Hazmat School. (2022). 5 Types of PPE for Hazardous Chemicals. Retrieved from [Link]
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K. L. Regal, et al. (2019). Boronic Acids and Derivatives—Probing the Structure–Activity Relationships for Mutagenicity. Organic Process Research & Development. Retrieved from [Link]
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Retrosynthesis Analysis
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Strategy Settings
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
